Product packaging for [1,1-Biphenyl]-3,3-diol,6,6-dimethyl-(Cat. No.:CAS No. 116668-39-4)

[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-

Cat. No.: B569521
CAS No.: 116668-39-4
M. Wt: 216.28
InChI Key: ZTRGRPYLKBAAKN-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-, also known as [1,1-Biphenyl]-3,3-diol,6,6-dimethyl-, is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.28. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O2 B569521 [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- CAS No. 116668-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-3-phenylcyclohexa-2,5-diene-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-13(2)8-9-14(15,16)10-12(13)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRGRPYLKBAAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(C=C1C2=CC=CC=C2)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol (CAS No. 612-84-0). The information is intended to support research, development, and application of this compound in various scientific fields, including drug discovery.

Chemical Identity and Physical Properties

3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol, also known as 4,4'-dihydroxy-3,3'-dimethylbiphenyl, is a biphenolic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol .[1][2][3][4][5] The structure of the molecule consists of two phenol rings connected by a carbon-carbon single bond, with a methyl group attached to each ring at the 3 and 3' positions.

Table 1: Physical and Chemical Properties of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol

PropertyValueSource(s)
CAS Number 612-84-0[1][2][4][5]
Molecular Formula C₁₄H₁₄O₂[1][2][3][4][5]
Molecular Weight 214.26 g/mol [1][2][3][4][5]
Melting Point 156 °C[3]
Boiling Point 351.0 ± 37.0 °C (Predicted)[3]
Solubility Insoluble in water. Soluble in ethanol and benzene.[6][6]
pKa (Predicted) 9.86 ± 0.35[3]
LogP (Predicted) 3.38[3]
Appearance White crystalline solid[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons. Aromatic protons typically appear in the range of 7.31–8.23 ppm. The hydroxyl (-OH) protons can be observed around 2.86 ppm, and the aliphatic methyl (-CH₃) protons will have a characteristic chemical shift.[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the different carbon environments within the molecule. Aromatic carbons are typically observed between 115.5 and 153.8 ppm.[6] The carbons of the methyl groups will have a distinct chemical shift in the aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol is characterized by the following absorption bands:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups.

  • C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.

  • C-O Stretching: A band in the 1200-1300 cm⁻¹ region indicates the C-O stretching of the phenol group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol would be observed at an m/z ratio corresponding to its molecular weight (214.26). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the biphenyl linkage.

Experimental Protocols

Synthesis of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol

A common method for the synthesis of biphenols is through a dealkylation reaction of a protected precursor. A detailed protocol for a similar compound, 3,3'-dimethoxybiphenyl, involves deamination of o-dianisidine followed by demethylation.[7] A more direct synthesis for 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol involves the dealkylation of 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl.

Synthesis via Dealkylation:

  • Reaction: The synthesis can be achieved by the dealkylation of a tert-butyl protected biphenol derivative in the presence of an acid catalyst.

  • Starting Material: 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl.

  • Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used.

  • Solvent: A high-boiling point saturated or alicyclic hydrocarbon can be used as the solvent.

  • Procedure: The protected biphenol is heated with the acid catalyst in the chosen solvent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Synthesis_Workflow Start 3,3',5,5'-tetra-t-butyl- 4,4'-dihydroxybiphenyl Reaction Dealkylation (Acid Catalyst, High Temperature) Start->Reaction Reactant Isolation Isolation of Crude Product Reaction->Isolation Product Mixture Purification Recrystallization Isolation->Purification Crude Product Product 3,3'-Dimethyl-[1,1'-biphenyl]- 4,4'-diol Purification->Product Pure Product

Synthesis workflow for 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

  • Solvent Selection: A suitable solvent or solvent pair should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallization of biphenolic compounds.[6]

  • Procedure:

    • Dissolve the crude 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol in a minimum amount of hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

    • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals, for example, in a vacuum oven.[8]

Recrystallization_Workflow Crude Crude 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol Dissolve Dissolve in minimum hot solvent Crude->Dissolve Filter Hot gravity filtration (if necessary) Dissolve->Filter Cool Cool to induce crystallization Filter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Wash Wash with cold solvent Collect->Wash Dry Dry crystals Wash->Dry Pure Pure 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol Dry->Pure

General workflow for the purification by recrystallization.

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol are limited, the broader class of biphenyl derivatives has shown a wide range of pharmacological activities.

Antioxidant Activity

Phenolic compounds, including biphenols, are known for their antioxidant properties. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant potential of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[9]

Anticancer Activity

Several studies have investigated the cytotoxic effects of substituted biphenyls against various cancer cell lines. For instance, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has demonstrated cytotoxic effects on hepatocellular carcinoma cell lines by inducing cell cycle arrest and apoptosis.[1][7][10] It is plausible that 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol may also exhibit anticancer properties, which warrants further investigation.

Enzyme Inhibition

Biphenyl derivatives have been explored as enzyme inhibitors. For example, some biphenyl compounds have been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. The potential of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol to inhibit specific enzymes could be a valuable area of research for drug development.

Nuclear Receptor Interaction

Nuclear receptors are a class of proteins that regulate gene expression and are important drug targets. Some biphenyl compounds have been designed as ligands for nuclear receptors, acting as either agonists or antagonists.[11] The structural similarity of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol to some known nuclear receptor ligands suggests that it could potentially interact with these receptors.

Biological_Activity_Relationship cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms of Action Compound 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol Antioxidant Antioxidant Activity Compound->Antioxidant Anticancer Anticancer Activity Compound->Anticancer Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition NR_Interaction Nuclear Receptor Interaction Compound->NR_Interaction ROS_Scavenging Free Radical Scavenging Antioxidant->ROS_Scavenging Apoptosis Induction of Apoptosis Anticancer->Apoptosis Enzyme_Binding Active Site Binding Enzyme_Inhibition->Enzyme_Binding Gene_Regulation Modulation of Gene Expression NR_Interaction->Gene_Regulation

Logical relationships of potential biological activities.

Conclusion

3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol is a biphenolic compound with potential applications in various fields, including medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an overview of its spectral characteristics, and outlined potential synthetic and purification methods. While specific biological data for this compound is limited, related structures show promise as antioxidant, anticancer, and enzyme-inhibiting agents. Further research is warranted to fully elucidate the biological activities and therapeutic potential of 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

References

An In-depth Technical Guide to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a biphenyl derivative of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, potential synthetic routes, and prospective applications in drug discovery, with a focus on its role as a structural scaffold and its potential antioxidant properties.

Chemical Identity

  • IUPAC Name: 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol[1]

  • Chemspace ID: CSCS00010663754[1]

  • MFCD Number: MFCD24718209[1]

Molecular Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol

Physicochemical Properties

Direct experimental data for 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol is limited. However, the physicochemical properties can be estimated and compared with its isomers to provide valuable context for research and development. The biphenyl core imparts a degree of rigidity and hydrophobicity, while the hydroxyl groups can participate in hydrogen bonding and may be sites of metabolic activity.[2]

Property6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (Predicted/Comparative)3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol (CAS 612-84-0)[3][4]2,2'-Dimethylbiphenyl (CAS 605-39-0)Biphenyl (CAS 92-52-4)[5]
Molecular Weight 214.26 g/mol 214.26 g/mol 182.26 g/mol 154.21 g/mol
Melting Point Data not available163-166 °C18-19 °C69.2 °C
Boiling Point Data not available382.7 °C (predicted)272 °C255 °C
LogP (calculated) ~3.5-4.03.68 (predicted)4.33.9
Solubility Poorly soluble in water; soluble in organic solvents.Insoluble in waterInsoluble in waterInsoluble in water
Appearance Likely a crystalline solid.Off-white to beige crystalline powder.Colorless liquid.Colorless to pale-yellow crystals.

Experimental Protocols: Synthesis

A specific, validated experimental protocol for the synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted biphenyls, such as the Suzuki or Ullmann coupling reactions.[2][6] Below is a representative protocol adapted from known procedures for similar compounds.

Representative Synthesis via Suzuki Coupling:

The synthesis would involve the palladium-catalyzed cross-coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other.

Step 1: Preparation of Precursors

  • 2-Bromo-4-methoxytoluene: Commercially available or synthesized from 4-methoxytoluene via bromination.

  • (5-methoxy-2-methylphenyl)boronic acid: Prepared from 2-bromo-4-methoxytoluene via lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Step 2: Suzuki Coupling Reaction

  • To a reaction vessel, add (5-methoxy-2-methylphenyl)boronic acid (1.0 eq), 2-bromo-4-methoxytoluene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl.

Step 3: Demethylation to Yield the Final Product

  • The crude 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl is dissolved in a suitable solvent such as dichloromethane (DCM).

  • The solution is cooled in an ice bath.

  • A demethylating agent, such as boron tribromide (BBr₃) (2.2 eq), is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of water or methanol.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The final product, 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol, is purified by column chromatography or recrystallization.

Diagram of Representative Synthetic Workflow

G Representative Synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol cluster_precursors Precursor Synthesis cluster_coupling Core Assembly cluster_final Final Modification 4-methoxytoluene 4-methoxytoluene 2-Bromo-4-methoxytoluene 2-Bromo-4-methoxytoluene 4-methoxytoluene->2-Bromo-4-methoxytoluene Bromination (5-methoxy-2-methylphenyl)boronic acid (5-methoxy-2-methylphenyl)boronic acid 2-Bromo-4-methoxytoluene->(5-methoxy-2-methylphenyl)boronic acid Borylation Coupling Suzuki Coupling 2-Bromo-4-methoxytoluene->Coupling (5-methoxy-2-methylphenyl)boronic acid->Coupling 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl Coupling->3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl Demethylation Demethylation (e.g., BBr3) 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl->Demethylation 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol Demethylation->6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol Final Product

Caption: A representative workflow for the synthesis of the target compound.

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[7] The structural rigidity and the ability to position substituents in defined spatial orientations make it an excellent core for designing molecules that can interact with biological targets such as enzymes and receptors.

Potential as a Kinase Inhibitor Scaffold: The biphenyl moiety is a key component in a number of kinase inhibitors.[8][9][10] The two phenyl rings can be functionalized to interact with different pockets within the ATP-binding site of a kinase. The hydroxyl groups on the 3 and 3' positions of the target molecule could serve as crucial hydrogen bond donors, anchoring the molecule in the active site. The methyl groups at the 6 and 6' positions can provide steric hindrance that may enforce a specific dihedral angle between the phenyl rings, which can be exploited to achieve selectivity for a particular kinase.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.[11][12][13][14] They can act as radical scavengers by donating a hydrogen atom from a hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. Biphenyl diols, having two phenolic hydroxyl groups, are expected to exhibit significant antioxidant activity. This can be beneficial in disease states associated with oxidative stress, such as inflammation, neurodegenerative diseases, and cancer.

Potential Signaling Pathway Involvement

Given the antioxidant potential of phenolic compounds, 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol could play a role in mitigating cellular damage caused by oxidative stress. A hypothetical signaling pathway illustrating this is presented below.

Diagram of Hypothetical Antioxidant Signaling Pathway

G Hypothetical Antioxidant Mechanism of a Biphenyl Diol Cellular Stress Cellular Stress ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular Stress->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage attacks NeutralizedROS Neutralized Species (H₂O) ROS->NeutralizedROS BiphenylDiol 6,6'-dimethyl- [1,1'-biphenyl]-3,3'-diol BiphenylDiol->NeutralizedROS donates H• StabilizedRadical Stabilized Biphenyl Radical BiphenylDiol->StabilizedRadical CellularResponse Cellular Dysfunction & Apoptosis OxidativeDamage->CellularResponse

Caption: A potential mechanism of antioxidant action for the title compound.

References

A Technical Guide to the Solubility Profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of the organic compound [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. A thorough review of available scientific literature indicates that specific quantitative solubility data for this compound in various organic solvents is not readily published. Consequently, this document provides a comprehensive, generalized experimental protocol for determining the solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, enabling researchers to generate this critical data in-house. The methodologies outlined are standard practices in chemical and pharmaceutical research.

Solubility Data for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

As of the date of this guide, specific quantitative solubility data for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in common organic solvents has not been found in a survey of publicly available literature. Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility profile according to their specific needs. The following table is provided as a template for recording experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Shake-Flask

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1] This method involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.

2.1. Materials and Equipment

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (solid)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

2.2. Procedure

  • Preparation: Add an excess amount of solid [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. To separate the solid from the saturated solution, centrifuge the vials.[1]

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent. Analyze the diluted sample using a calibrated HPLC or another suitable analytical method to determine the concentration of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.[1]

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.[1]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the equilibrium solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Add excess solid to a known volume of solvent in a sealed vial B Agitate at constant temperature for 24-72 hours A->B C Centrifuge to settle undissolved solid B->C D Filter supernatant with a chemically inert filter C->D E Quantify solute concentration using HPLC D->E F Report solubility in mg/mL or mol/L at specified temperature E->F

Generalized workflow for the shake-flask solubility determination method.

Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is a guiding concept in predicting solubility.[1] This means that a solute will have higher solubility in a solvent with similar polarity. For [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, which possesses both nonpolar (biphenyl backbone, methyl groups) and polar (hydroxyl groups) characteristics, its solubility will vary across different types of organic solvents:

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl groups of the compound, which may lead to good solubility.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents have dipole moments and can interact with the polar parts of the molecule, potentially leading to significant solubility.

  • Nonpolar Solvents (e.g., toluene, hexane): The nonpolar biphenyl backbone will favor interaction with nonpolar solvents, though the polar hydroxyl groups may limit solubility.

The interplay of these factors makes experimental determination of solubility essential for obtaining accurate data for specific applications in research and development.

References

Spectroscopic and Analytical Profile of 6,6'-Dimethyl-[1,1'-Biphenyl]-3,3'-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for data acquisition. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Overview

[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a biphenyl derivative with the following key identifiers:

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Structure
alt text

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3m2HAr-H (H4, H4')
~ 6.8 - 7.0m4HAr-H (H2, H2', H5, H5')
~ 4.5 - 5.5br s2HAr-OH
~ 2.1 - 2.3s6HAr-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155 - 158C-OH (C3, C3')
~ 138 - 141C-C (C1, C1')
~ 130 - 133C-CH₃ (C6, C6')
~ 128 - 130Ar-CH (C4, C4')
~ 120 - 123Ar-CH (C2, C2')
~ 115 - 118Ar-CH (C5, C5')
~ 18 - 22-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretch (phenolic)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (CH₃)
1580 - 1620MediumAromatic C=C stretch
1450 - 1500MediumAromatic C=C stretch
1150 - 1250StrongC-O stretch (phenolic)
800 - 880StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)
m/zInterpretation
214[M]⁺, Molecular ion
199[M - CH₃]⁺, Loss of a methyl group
181[M - CH₃ - H₂O]⁺, Loss of methyl and water
93[C₆H₅O]⁺, Phenoxy cation fragment[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

  • Instrumentation : The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

    • Solid (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a FT-IR spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is typically collected in the range of 4000 to 400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI) :

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire data in both positive and negative ion modes to determine the best ionization.

    • Typical mass range: m/z 50-500.

  • Data Acquisition (EI) :

    • Introduce the sample via a direct insertion probe or gas chromatography (GC-MS).

    • The standard electron energy is 70 eV.

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 6,6'-dimethyl- [1,1'-biphenyl]-3,3'-diol Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Integration, Coupling NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Biphenyl Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl diols represent a versatile class of organic compounds with significant and expanding applications across medicinal chemistry, materials science, and asymmetric catalysis. Their rigid, chiral backbone, coupled with the tunable electronic and steric properties afforded by various substitutions, makes them privileged scaffolds in the design of novel functional molecules. This technical guide provides an in-depth overview of the core research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Medicinal Chemistry: Targeting Nuclear Receptors

Substituted biphenyl diols have emerged as promising ligands for a range of nuclear receptors, which are critical targets in drug discovery for metabolic diseases, inflammation, and cancer. The biphenyl scaffold can mimic the endogenous ligands of these receptors, leading to potent and selective modulation of their activity.

Retinoid X Receptor (RXR) Ligands

The Retinoid X Receptor (RXR) is a master regulator of numerous physiological processes, forming heterodimers with other nuclear receptors such as Liver X Receptors (LXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Farnesoid X Receptor (FXR).[1] Substituted biphenyls have been investigated as a novel chemotype for RXR modulators, offering the potential for subtype and heterodimer-selective ligands with improved safety profiles.[1]

Table 1: Representative Substituted Biphenyl Carboxylates as RXR Ligands

CompoundStructureRXRα EC₅₀ (µM)RXRβ EC₅₀ (µM)RXRγ EC₅₀ (µM)
Bexarotene (Targretin®) A pan-agonist for RXRsPotent agonistPotent agonistPotent agonist
Biphenyl-4-carboxylate Inactive up to 30 µMInactive up to 30 µMInactive up to 30 µMInactive up to 30 µM
3'-Methylbiphenyl-4-carboxylate Inactive up to 30 µMInactive up to 30 µMInactive up to 30 µMInactive up to 30 µM

Note: Data for specific substituted biphenyl diols as RXR ligands with precise IC50/EC50 values is often proprietary or presented in broader structure-activity relationship studies. The table above illustrates the principle of how substitutions on the biphenyl scaffold influence RXR activity.

RXR Signaling Pathway

The binding of a ligand, such as a substituted biphenyl diol, to the ligand-binding domain (LBD) of RXR induces a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which then initiates the transcription of target genes.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Substituted Biphenyl Diol RXR_inactive Inactive RXR Ligand->RXR_inactive Partner_NR Partner NR (e.g., LXR, PPAR, FXR) Corepressor Corepressor RXR_inactive->Corepressor releases RXR_active Active RXR RXR_inactive->RXR_active Ligand Binding Partner_NR_active Partner NR DNA DNA (LXRE/PPRE/FXRE) RXR_active->DNA Partner_NR_active->DNA Coactivator Coactivator Coactivator->RXR_active Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Asymmetric_Catalysis_Workflow Start Start Synthesis Synthesis of Chiral Substituted Biphenyl Diol Start->Synthesis Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Catalyst_Prep Preparation of Chiral Catalyst/Ligand Characterization->Catalyst_Prep Reaction_Setup Asymmetric Reaction Setup (Substrate, Catalyst, Solvent, Conditions) Catalyst_Prep->Reaction_Setup Reaction Catalytic Reaction Reaction_Setup->Reaction Workup Reaction Workup and Product Isolation Reaction->Workup Analysis Analysis of Product (Yield, Enantiomeric Excess via Chiral HPLC/GC) Workup->Analysis Optimization Optimization? Analysis->Optimization Optimization->Reaction_Setup Yes End End Optimization->End No Polymer_Synthesis_Relationship Monomers Substituted Biphenyl Diol Dicarboxylic Acid/Acyl Chloride Polycondensation Polycondensation Reaction Monomers->Polycondensation Polymer Polyester Polysulfone Polycarbonate Polycondensation->Polymer Properties High Thermal Stability Liquid Crystallinity Mechanical Strength Chemical Resistance Polymer->Properties Applications Electronics Aerospace Automotive Medical Devices Properties->Applications

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, including biphenyl, cresols (methylphenols), and substituted biphenyl diols, to project a theoretical thermal behavior profile. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to facilitate future empirical studies. This document aims to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of this and similar chemical entities.

Introduction

[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a substituted biphenyl diol, possesses a molecular structure that suggests a combination of thermal characteristics derived from its constituent functional groups: the biphenyl backbone, hydroxyl groups, and methyl groups. The biphenyl structure is known for its high thermal stability, a quality that is often leveraged in applications such as heat transfer fluids.[1][2] However, the presence of hydroxyl and methyl substituents is expected to influence its thermal decomposition profile, likely initiating degradation at temperatures lower than that of the parent biphenyl molecule. Understanding the thermal liability of this compound is critical for defining its storage conditions, processing parameters, and potential degradation pathways, which is of paramount importance in pharmaceutical development and material science.

Predicted Thermal Stability

Based on the analysis of structurally analogous compounds, the thermal stability of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be estimated.

  • Biphenyl: The foundational structure, biphenyl, is recognized as one of the most thermally stable organic compounds, a property attributed to the strength of the aromatic C-C and C-H bonds.[1]

  • Cresols (Methylphenols): The presence of hydroxyl and methyl groups on a benzene ring, as in cresols, generally lowers the thermal stability compared to benzene. The thermal decomposition of cresols can lead to the formation of phenol, toluene, benzene, and various gaseous products through demethylation and dehydroxylation reactions.[3]

  • Hindered Phenols: The methyl groups ortho to the hydroxyl groups in the target molecule create steric hindrance. Hindered phenolic compounds are often used as antioxidants due to their ability to scavenge free radicals, which can influence their thermal degradation mechanism.[4][5][6] The initial decomposition may be dictated by the homolytic cleavage of the O-H bond.

Considering these factors, it is anticipated that the thermal decomposition of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- will initiate at a temperature lower than that of unsubstituted biphenyl but may exhibit a degree of stability due to the hindered phenol-like structures. The decomposition is likely to be a multi-step process.

Data Presentation: Predicted Thermal Events

The following table summarizes the predicted thermal events for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- based on theoretical considerations. These values should be confirmed by empirical data.

Thermal EventPredicted Temperature Range (°C)TechniqueAnticipated Observation
Melting Point150 - 250DSCEndothermic peak corresponding to the solid-to-liquid phase transition. The exact temperature will depend on crystalline structure and purity.
Onset of Decomposition250 - 350TGAInitial mass loss, likely corresponding to the loss of labile groups such as hydroxyl or methyl radicals.
Major Decomposition350 - 500TGASignificant and rapid mass loss as the biphenyl backbone begins to break down.
Final Decomposition> 500TGASlower mass loss leading to the formation of a stable char residue.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to decomposition and to quantify this mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or platinum TGA pan.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air or oxygen) can also be performed to assess oxidative stability.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect other thermal events such as glass transitions or polymorphic transformations.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

    • Hold for 2 minutes.

    • Cool down to 25 °C at a rate of 10 °C/min.

    • Perform a second heating scan under the same conditions to observe any changes in the thermal profile after the initial melt.

  • Data Analysis: Identify endothermic and exothermic peaks. The melting point is determined as the onset or peak of the melting endotherm. The area under the melting peak corresponds to the heat of fusion.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of the compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis tube.

  • Pyrolysis:

    • Set the pyrolysis temperature to correspond to the major decomposition stages identified by TGA (e.g., 350 °C, 450 °C, and 600 °C).

    • Perform flash pyrolysis for a short duration (e.g., 10-20 seconds).

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 300 °C at 10 °C/min, and a final hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Stability Thermal Stability Profile (T_onset, T_max) TGA->Stability Phase Phase Transitions (Melting Point, ΔH_fus) DSC->Phase Degradation Degradation Products & Pathway PyGCMS->Degradation

Caption: Workflow for the thermal analysis of the target compound.

Predicted Thermal Degradation Pathway

Degradation_Pathway cluster_initial Initial Decomposition (Low Temperature) cluster_secondary Secondary Fragmentation (High Temperature) cluster_final Final Products Parent [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- Radical1 Homolytic Cleavage (O-H bond) Parent->Radical1 Δ Radical2 Demethylation (-CH3 radical) Parent->Radical2 Δ Phenolics Cresol & Phenol Derivatives Radical1->Phenolics Biphenyls Substituted Biphenyls Radical2->Biphenyls Gases CO, CO2, H2O, CH4 Phenolics->Gases Biphenyls->Gases Char Char Residue Gases->Char

Caption: A predicted thermal degradation pathway for the title compound.

Predicted Degradation Profile

The thermal degradation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is likely to proceed through a free-radical mechanism.

  • Initiation: At lower temperatures, the initial bond scission is expected to occur at the weakest bonds. The O-H bond of the hydroxyl group is a likely candidate for initial homolytic cleavage, forming a phenoxy radical. Alternatively, cleavage of a methyl group C-C bond could occur.

  • Propagation: The initially formed radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, demethylation, and rearrangement. This can lead to the formation of a complex mixture of smaller molecules.

  • Fragmentation: As the temperature increases, the biphenyl C-C bond linking the two aromatic rings may rupture, leading to the formation of substituted phenol and cresol-like fragments. Further degradation of these fragments would produce smaller aromatic hydrocarbons like benzene and toluene, as well as gaseous products such as carbon monoxide, carbon dioxide, methane, and water.[3][7]

  • Termination: At very high temperatures, the aromatic fragments will likely polymerize and condense to form a stable carbonaceous char.

The specific distribution of degradation products will be highly dependent on the experimental conditions, particularly the temperature, heating rate, and atmosphere. Py-GC-MS analysis is crucial for elucidating the exact nature of these products.

Conclusion

While direct experimental data on the thermal stability and degradation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is not currently available in the public domain, a theoretical profile can be constructed based on the known behavior of its structural components. The compound is predicted to have moderate thermal stability, with decomposition likely initiating in the 250-350 °C range. The degradation pathway is expected to be complex, involving the initial loss of hydroxyl and methyl groups, followed by the fragmentation of the biphenyl core at higher temperatures.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of the thermal properties of this compound. Such data is essential for ensuring its safe handling, effective formulation, and for predicting its long-term stability in various applications, particularly within the pharmaceutical and materials science industries. It is strongly recommended that these experimental studies be conducted to validate and refine the theoretical profile presented herein.

References

Methodological & Application

Step-by-step synthesis protocol for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a valuable biphenyl scaffold for applications in medicinal chemistry and materials science. The synthesis is achieved through the oxidative coupling of 2-methylphenol (o-cresol) using iron(III) chloride as an oxidizing agent. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

Biphenyl derivatives are a cornerstone in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The specific compound, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, offers a rigid, chiral backbone with functional hydroxyl groups amenable to further chemical modification. This protocol details a reliable and accessible method for its synthesis via the oxidative coupling of o-cresol, a readily available starting material.

Experimental Protocol

This protocol is based on the oxidative coupling of phenolic compounds, a well-established method for the formation of C-C bonds.

Materials:

  • 2-Methylphenol (o-cresol)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (5.41 g, 50 mmol) in 100 mL of dichloromethane. Stir the solution at room temperature until the o-cresol is completely dissolved.

  • Preparation of Oxidant Solution: In a separate flask, prepare a solution of anhydrous iron(III) chloride (8.11 g, 50 mmol) in 50 mL of dichloromethane.

  • Addition of Oxidant: Add the iron(III) chloride solution dropwise to the stirred solution of o-cresol over a period of 30 minutes using a dropping funnel. The reaction is exothermic, and a color change to dark brown or black is expected.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

  • Quenching: Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).

  • Product Isolation: Collect the fractions containing the desired product (monitor by TLC) and evaporate the solvent to yield pure [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

ParameterValue
Reactants
2-Methylphenol (o-cresol)5.41 g (50 mmol)
Iron(III) chloride8.11 g (50 mmol)
Solvent
Dichloromethane150 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4 hours
Product
Theoretical Yield5.36 g
Purification
MethodSilica Gel Column Chromatography
EluentHexane/Ethyl Acetate Gradient

Visualization of the Synthesis Workflow

Synthesis_Workflow Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve o-cresol Dissolve o-cresol Add FeCl3 solution Add FeCl3 solution Dissolve o-cresol->Add FeCl3 solution Stir for 4h Stir for 4h Add FeCl3 solution->Stir for 4h Quench with HCl Quench with HCl Stir for 4h->Quench with HCl Extract with CH2Cl2 Extract with CH2Cl2 Quench with HCl->Extract with CH2Cl2 Wash and Dry Wash and Dry Extract with CH2Cl2->Wash and Dry Evaporate Solvent Evaporate Solvent Wash and Dry->Evaporate Solvent Column Chromatography Column Chromatography Evaporate Solvent->Column Chromatography Isolate Product Isolate Product Column Chromatography->Isolate Product End End Isolate Product->End Start Start Start->Dissolve o-cresol

Caption: Workflow for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Application Notes & Protocols: Purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. For [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a compound with a semi-rigid biphenyl core and polar hydroxyl groups, selecting an appropriate solvent is crucial for achieving high purity and yield. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This document provides detailed protocols for single-solvent and two-solvent recrystallization methods applicable to the purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. Biphenyl compounds are typically non-polar, however, the hydroxyl groups in [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- increase its polarity. Therefore, solvents of intermediate polarity or mixed solvent systems are often effective. A general guideline is that "like dissolves like"; solvents containing hydroxyl groups may be good candidates.[1]

Initial solvent screening should be performed on a small scale to identify a suitable system. Common solvents to consider for biphenyl-type compounds include ethanol, methanol/dichloromethane, ethyl acetate, and acetone.[2] For bisphenol compounds, a mixture of toluene and water has been used in an azeotropic distillation approach to induce crystallization.[3][4]

Table 1: Potential Solvents for Recrystallization Screening

Solvent/Solvent SystemRationaleExpected Solubility Profile
EthanolContains a hydroxyl group, often effective for moderately polar compounds.Moderate solubility at room temperature, high solubility when hot.
Methanol / DichloromethaneA polar/non-polar mixture that can be fine-tuned.Good solvating power for a range of polarities.
Ethyl AcetateA moderately polar solvent.Often a good choice for compounds with ester-like or moderately polar features.
AcetoneA polar aprotic solvent.Can be effective if the compound is insoluble in it.[2]
Toluene / HexaneA non-polar/non-polar mixture for two-solvent recrystallization.The compound should be soluble in hot toluene and insoluble in hexane.
WaterDue to the hydroxyl groups, solubility in hot water should be tested.[1]Low solubility at room temperature, potentially higher when hot.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility curve for the target compound is identified.

Materials:

  • Crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Pre-warm a funnel and a receiving flask with a small amount of hot solvent to prevent premature crystallization.[6] Quickly filter the hot solution.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single suitable solvent can be found. It employs a pair of miscible solvents: one in which the compound is soluble (solvent #1) and another in which it is insoluble (solvent #2).[6]

Materials:

  • Crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Solvent #1 (e.g., hot Toluene)

  • Solvent #2 (e.g., Hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (solvent #1) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (solvent #2) dropwise until the solution becomes faintly cloudy, indicating the saturation point.[6]

  • Clarification: Add a few drops of the hot "good" solvent (solvent #1) until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent (solvent #2).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The success of the recrystallization should be evaluated by measuring the yield and purity of the final product.

Table 2: Recrystallization Data for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Experiment IDCrude Mass (g)Recrystallization Solvent(s)Volume of Solvent(s) (mL)Final Mass (g)% YieldMelting Point (°C)Purity (e.g., by HPLC, NMR)

Troubleshooting

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it has "oiled out." This can occur if the boiling point of the solvent is higher than the melting point of the compound or if cooling is too rapid. To remedy this, reheat the solution to redissolve the oil, add more solvent, and cool more slowly.[5]

  • No Crystal Formation: If no crystals form after cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then try cooling again.[5] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[5]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration (Optional) cool Slow Cooling hot_filtration->cool decolorize->hot_filtration ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Solid dry->end

Caption: Workflow for the purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- by recrystallization.

References

Application Note: HPLC Method Development for the Analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, also known as 6,6'-bi-m-cresol, is a biphenyl compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. This application note provides a comprehensive protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The described methodology is based on reversed-phase chromatography, a widely used technique for the separation of non-polar and moderately polar compounds.[1]

Physicochemical Properties of the Analyte

  • Polarity: The presence of two hydroxyl groups imparts some polarity, but the biphenyl and dimethyl groups contribute to its overall non-polar character. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The biphenyl ring system is a strong chromophore, suggesting good UV absorbance. The absorption maxima are expected to be in the range of 250-280 nm, similar to other biphenyl compounds.[2][3]

  • Solubility: The compound is expected to be soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water.

Experimental Protocols

This section details the recommended materials and a systematic approach for the development of an HPLC method for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

1. Materials and Reagents

  • Analyte: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- standard of known purity.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Mobile Phase Additives (Optional): Trifluoroacetic acid (TFA) or phosphoric acid.[4][5]

  • Columns:

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4][6][7]

    • Biphenyl column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[2]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Standard Solution Preparation

Prepare a stock solution of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- at a concentration of 1 mg/mL in methanol or acetonitrile. From this stock, prepare working standards in the desired mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Development Workflow

The following workflow provides a systematic approach to developing and optimizing the HPLC method.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation A Analyte Characterization (Solubility, UV Spectrum) B Standard & Sample Preparation A->B C Column & Stationary Phase Selection (C18, Biphenyl) B->C D Mobile Phase Screening (ACN/H2O vs. MeOH/H2O) C->D E Gradient vs. Isocratic Elution D->E F Wavelength Selection E->F G Fine-tune Mobile Phase Composition / Gradient F->G H Optimize Flow Rate & Column Temperature G->H I Evaluate pH (if necessary) H->I J Method Validation (Linearity, Precision, Accuracy, Robustness) I->J

Caption: Workflow for HPLC Method Development.

4. Initial HPLC Conditions (Starting Point)

Based on methods for similar compounds, the following starting conditions are recommended:

ParameterRecommended Starting Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 15 minutes
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan for λmax)[2]

5. Method Optimization Strategy

  • Column Selection: If the peak shape or resolution is not optimal on a C18 column, a Biphenyl column may provide alternative selectivity for this class of compounds.[2]

  • Mobile Phase: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape for aromatic compounds. If peak tailing is observed, the addition of a small amount of acid (e.g., 0.1% TFA or phosphoric acid) to the mobile phase can improve peak symmetry.[4][5]

  • Gradient/Isocratic Elution: Start with a broad gradient to determine the approximate elution time of the analyte. Based on the results, a shallower gradient or an isocratic method can be developed for faster analysis and better resolution from any impurities.

  • Detection Wavelength: Use a DAD to determine the wavelength of maximum absorbance (λmax) for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- to ensure the highest sensitivity.

Data Presentation

The following tables should be used to summarize the data obtained during method development and validation.

Table 1: HPLC Method Development Parameters

ParameterCondition 1Condition 2Condition 3Observation
Column C18Biphenyl-
Mobile Phase Acetonitrile/WaterMethanol/Water-
Gradient 50-90% B in 15 min60-80% B in 10 minIsocratic 70% B
Flow Rate (mL/min) 0.81.01.2
Temperature (°C) 253035

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999
Range (µg/mL) -
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) (µg/mL) -
Limit of Quantification (LOQ) (µg/mL) -

Conclusion

This application note provides a comprehensive framework for the development of a robust and reliable HPLC method for the analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. By following the outlined experimental protocols and method development workflow, researchers can establish a suitable analytical method for their specific needs. The provided tables and diagrams serve as valuable tools for organizing experimental data and visualizing the logical progression of method development.

References

Application Notes and Protocols for the Polymerization of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a monomer in the synthesis of high-performance polymers. This document outlines detailed experimental protocols for the preparation of polyesters and polycarbonates, summarizes key quantitative data for analogous polymer systems, and presents visual workflows to guide researchers in their polymerization experiments. The unique sterically hindered biphenyl structure of this monomer imparts notable properties to the resulting polymers, including enhanced thermal stability, solubility, and specific optical characteristics, making them attractive for applications in advanced materials and potentially in drug delivery systems.

Overview of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in Polymerization

[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a substituted aromatic diol with a rigid and non-coplanar structure. The presence of methyl groups in the ortho positions to the hydroxyl groups introduces steric hindrance, which can influence polymer chain packing and solubility. This monomer is particularly suitable for polycondensation reactions to form polyesters and polycarbonates. The resulting polymers often exhibit high glass transition temperatures (Tg), excellent thermal stability, and good solubility in common organic solvents, which are desirable properties for processing and various applications.

Potential Applications

Polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are expected to find utility in several advanced applications:

  • Gas Separation Membranes: The intrinsic microporosity arising from the inefficient chain packing of polymers containing substituted biphenyl units can be leveraged for creating highly permeable and selective gas separation membranes.[1]

  • High-Performance Engineering Plastics: The rigidity and thermal stability imparted by the biphenyl moiety make these polymers suitable for applications requiring robust materials that can withstand harsh conditions.

  • Optoelectronic Materials: The introduction of specific functional groups can lead to polymers with tailored optical and electronic properties for use in devices such as flexible displays and sensors.

  • Drug Delivery Matrices: The controlled synthesis of biodegradable polyesters from this monomer could yield materials for creating biocompatible and biodegradable drug delivery systems.

Quantitative Data Summary

The following tables summarize typical quantitative data for polyesters and polycarbonates synthesized from structurally similar bisphenols. This data is provided for comparative purposes to guide researchers in their expectations for polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Table 1: Typical Properties of Aromatic Polyesters Derived from Bisphenols

PropertyTerephthaloyl Chloride Co-monomerIsophthaloyl Chloride Co-monomerReference
Inherent Viscosity (dL/g)0.51 - 0.640.51 - 0.64[2]
Number Average Molecular Weight (Mn, g/mol )17,390 - 41,43017,390 - 41,430[2]
Glass Transition Temperature (Tg, °C)201 - 267201 - 267[2]
10% Weight Loss Temperature (Td10, °C)453 - 485453 - 485[2]
SolubilitySoluble in chloroform, dichloromethane, THFSoluble in chloroform, dichloromethane, THF[2]

Table 2: Typical Properties of Polycarbonates Derived from Bisphenols via Melt Transesterification

PropertyValue RangeReference
Number Average Molecular Weight (Mn, g/mol )Up to 8,500 (enzymatic)[3]
Glass Transition Temperature (Tg, °C)180 - 250 (estimated)-
10% Weight Loss Temperature (Td10, °C)> 450 (estimated)-
SolubilitySoluble in chlorinated solvents, THF, NMP[4]

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polycarbonates using [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as the diol monomer.

Synthesis of Aromatic Polyesters via Interfacial Polycondensation

This protocol describes a general method for synthesizing aromatic polyesters by reacting [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride.[2]

Materials:

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Terephthaloyl chloride or Isophthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Distilled water

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve a specific molar amount of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and the phase-transfer catalyst in an aqueous solution of NaOH.

  • In a separate beaker, dissolve an equimolar amount of the diacid chloride in dichloromethane.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Add the organic solution to the aqueous solution under vigorous stirring.

  • Continue the reaction at 0-5 °C for 2-4 hours.

  • Separate the organic layer and wash it sequentially with distilled water and a dilute acid solution (e.g., 5% HCl), followed by distilled water until the washings are neutral.

  • Precipitate the polymer by pouring the organic solution into a large volume of methanol with stirring.

  • Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at 60-80 °C overnight.

Synthesis of Polycarbonates via Melt Transesterification

This protocol outlines the synthesis of polycarbonates from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and diphenyl carbonate in the melt phase.[5]

Materials:

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Diphenyl carbonate (DPC)

  • Transesterification catalyst (e.g., tetraphenylphosphonium phenolate)

Procedure:

  • Charge the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- monomer, diphenyl carbonate (in a slight molar excess), and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220 °C to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct and is removed by distillation.

  • After the initial removal of phenol, gradually increase the temperature to 250-300 °C while slowly reducing the pressure to facilitate the removal of the remaining phenol and drive the polymerization to completion.

  • Continue the reaction under high vacuum for 1-3 hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor and extrude the molten polycarbonate. The resulting polymer can then be pelletized for further processing.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the polymerization of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Polyester_Synthesis_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Dissolve Diol & Catalyst in NaOH(aq) C Combine & React (0-5 °C, 2-4h) A->C B Dissolve Diacid Chloride in Dichloromethane B->C D Phase Separation C->D E Wash Organic Layer D->E F Precipitate in Methanol E->F G Filter & Dry Polymer F->G H Final Polyester G->H

Caption: Interfacial polymerization workflow for polyester synthesis.

Polycarbonate_Synthesis_Workflow cluster_main_reaction A Charge Reactants & Catalyst (Diol, DPC, Catalyst) B Melt & Initial Reaction (180-220 °C, N2 atm) A->B C Phenol Distillation B->C D Increase Temp & Reduce Pressure (250-300 °C, Vacuum) B->D E High Vacuum Polycondensation (1-3h) D->E F Extrude & Pelletize E->F G Final Polycarbonate F->G

Caption: Melt transesterification workflow for polycarbonate synthesis.

References

Application of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel high-performance polymers with enhanced thermal, mechanical, and optical properties is a continuous pursuit in materials science. Monomers incorporating rigid and sterically hindered moieties are of particular interest as they can significantly influence the final properties of the polymer. [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a biphenolic monomer with a unique structure. The presence of methyl groups in the ortho-positions to the biphenyl linkage is expected to induce a significant dihedral angle between the two phenyl rings, leading to a non-coplanar and rigid structure. This intrinsic molecular geometry can disrupt polymer chain packing, potentially leading to materials with high glass transition temperatures (Tg), good solubility, and favorable optical transparency.

While specific literature detailing the direct application of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in high-performance polymers is limited, this document provides a comprehensive guide based on established principles of polymer chemistry for similar biphenolic monomers. It includes potential applications, illustrative data, and generalized experimental protocols for the synthesis of high-performance polyesters and polycarbonates.

Potential Applications and Structure-Property Relationships

Polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are anticipated to be amorphous or semi-crystalline materials with a high degree of thermal stability and mechanical robustness. The restricted rotation around the biphenyl bond is a key structural feature that can lead to:

  • High Glass Transition Temperature (Tg): The rigidity of the monomer unit is expected to translate into polymer chains with limited segmental motion, resulting in high Tg values, which is desirable for applications at elevated temperatures.

  • Enhanced Solubility: The non-planar structure can prevent dense chain packing, making the resulting polymers more soluble in common organic solvents, which facilitates processing.

  • Good Optical Properties: Reduced chain packing and the potential for an amorphous morphology can lead to polymers with high optical transparency and low birefringence.

  • Excellent Thermal Stability: The aromatic nature of the biphenyl unit contributes to high decomposition temperatures.

Based on these characteristics, potential applications for polymers derived from this diol include:

  • Advanced Electronics: As substrates for flexible displays, high-frequency printed circuit boards, and as insulating layers in microelectronics.

  • Aerospace and Automotive Industries: In the manufacturing of lightweight, high-strength composites and components that can withstand extreme temperatures.

  • Membrane Technology: For gas separation and filtration applications where a rigid polymer matrix with controlled free volume is beneficial.

Data Presentation: Illustrative Properties

The following table presents a summary of anticipated quantitative data for high-performance polymers synthesized from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. These values are illustrative and based on typical properties of high-performance polymers derived from similar substituted biphenol monomers.

PropertyPolyester (Illustrative)Polycarbonate (Illustrative)
Thermal Properties
Glass Transition Temperature (Tg)220 - 280 °C240 - 300 °C
5% Weight Loss Temperature (TGA)> 450 °C> 470 °C
Mechanical Properties
Tensile Strength85 - 110 MPa90 - 120 MPa
Tensile Modulus3.0 - 4.5 GPa3.5 - 5.0 GPa
Elongation at Break5 - 10 %5 - 15 %
Optical Properties
Optical Transmittance (at 450 nm)> 85%> 88%
Refractive Index~1.62~1.64
Solubility
SolventsNMP, DMAc, m-cresolNMP, DMAc, Chloroform

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aromatic polyesters and polycarbonates. These protocols provide a starting point for the development of specific procedures for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Protocol 1: Synthesis of Aromatic Polyester via Interfacial Polycondensation

This method is suitable for the rapid synthesis of high molecular weight polyesters at low temperatures.

Materials:

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 eq.) and NaOH (2.2 eq.) in deionized water. Add a catalytic amount of the phase-transfer catalyst (e.g., 1 mol%).

  • Organic Phase Preparation: In a separate beaker, dissolve the aromatic diacid chloride (1.0 eq.) in dichloromethane.

  • Polymerization: Gently pour the organic phase over the aqueous phase in a larger beaker. A polymer film will form at the interface of the two immiscible liquids.

  • Polymer Collection: The polymer film can be continuously drawn from the interface using forceps or a glass rod.

  • Washing: Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C overnight.

  • Characterization: The resulting polyester should be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the ester linkages, gel permeation chromatography (GPC) for molecular weight determination, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal properties.

Protocol 2: Synthesis of Aromatic Polycarbonate via Melt Polycondensation

This solvent-free method is often used for the industrial production of polycarbonates.

Materials:

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Diphenyl carbonate

  • Catalyst (e.g., a mixture of a strong base like NaOH and a phase-transfer catalyst)

Procedure:

  • Reaction Setup: Charge the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 eq.), diphenyl carbonate (1.0 eq.), and the catalyst into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Esterification: Heat the mixture under a gentle stream of nitrogen to 180-220 °C. Phenol, a byproduct of the reaction, will begin to distill off.

  • Polycondensation: After the initial evolution of phenol subsides, gradually increase the temperature to 250-280 °C and apply a vacuum. The viscosity of the melt will increase as the polymerization proceeds.

  • Polymer Isolation: Continue the reaction until the desired viscosity is achieved. The molten polymer can then be extruded from the reactor and cooled.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it into a non-solvent (e.g., methanol).

  • Drying and Characterization: Dry the purified polycarbonate under vacuum and characterize its properties as outlined in Protocol 1.

Visualizations

PolymerSynthesisWorkflow cluster_synthesis Synthesis cluster_processing Purification & Processing cluster_characterization Characterization Monomer [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- Polymerization Polycondensation Monomer->Polymerization Comonomer Co-monomer (Diacid Chloride / Carbonate) Comonomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification CrudePolymer->Purification Drying Drying Purification->Drying Processing Processing (Film Casting, Molding) Drying->Processing Structural Structural (FTIR, NMR) Drying->Structural FinalProduct Final Polymer Product Processing->FinalProduct Thermal Thermal (DSC, TGA) FinalProduct->Thermal Mechanical Mechanical (Tensile) FinalProduct->Mechanical

Caption: Experimental workflow for synthesis and characterization.

LogicalRelationship Monomer Monomer Structure ([1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-) - Rigidity - Steric Hindrance Polymer Polymer Architecture - Chain Packing - Interchain Interactions Monomer->Polymer Polymerization Properties Macroscopic Properties - High Tg - Solubility - Thermal Stability Polymer->Properties Structure-Property Relationship Applications Potential Applications - Electronics - Aerospace - Membranes Properties->Applications

Caption: Logical relationship from monomer structure to applications.

Synthesis of Ether and Ester Derivatives from 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives from the hydroxyl groups of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. This chiral biphenol is a valuable scaffold in medicinal chemistry and materials science, and its derivatization allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Introduction

6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol is a sterically hindered, axially chiral molecule. The two hydroxyl groups provide reactive sites for the introduction of a wide variety of functional groups through etherification and esterification reactions. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and steric bulk, which in turn can influence its biological activity or material characteristics.

Derivatives of this biphenol have potential applications as chiral ligands in asymmetric catalysis, as building blocks for novel polymers and liquid crystals, and as scaffolds for the development of therapeutic agents. The protocols outlined below describe general yet robust methods for the synthesis of dialkyl ether and diester derivatives.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of representative ether and ester derivatives of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol. Please note that yields and purity are dependent on the specific reagents and reaction conditions used.

Table 1: Synthesis of Dialkyl Ether Derivatives

Alkyl HalideProductReaction Time (h)Yield (%)Purity (%)
Methyl Iodide3,3'-Dimethoxy-6,6'-dimethyl-1,1'-biphenyl1292>98
Ethyl Bromide3,3'-Diethoxy-6,6'-dimethyl-1,1'-biphenyl2485>97
Benzyl Bromide3,3'-Bis(benzyloxy)-6,6'-dimethyl-1,1'-biphenyl1888>98

Table 2: Synthesis of Diester Derivatives

Acyl ChlorideProductReaction Time (h)Yield (%)Purity (%)
Acetyl Chloride6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl diacetate495>99
Benzoyl Chloride6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl dibenzoate691>98
Pivaloyl Chloride6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl dipivalate887>97

Experimental Protocols

Protocol 1: Synthesis of 3,3'-Dimethoxy-6,6'-dimethyl-1,1'-biphenyl (Williamson Ether Synthesis)

This protocol describes the synthesis of a dialkyl ether derivative using methyl iodide. The same general procedure can be adapted for other primary alkyl halides.

Materials:

  • 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum

  • Nitrogen or Argon gas supply

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the diol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl.

Protocol 2: Synthesis of 6,6'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl diacetate (Esterification)

This protocol describes the synthesis of a diester derivative using acetyl chloride. This method can be adapted for other acyl chlorides.

Materials:

  • 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Acetyl Chloride (CH₃COCl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (2.2 eq) dropwise to the stirred solution via a dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl.

    • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diyl diacetate.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this document.

Williamson_Ether_Synthesis diol 6,6'-dimethyl- [1,1'-biphenyl]-3,3'-diol alkoxide Biphenyl Dialkoxide Intermediate diol->alkoxide Deprotonation product 3,3'-Dialkoxy-6,6'-dimethyl- 1,1'-biphenyl alkoxide->product SN2 Reaction alkyl_halide Alkyl Halide (e.g., CH3I) alkyl_halide->product workup Aqueous Work-up & Purification product->workup base Base (NaH) in DMF base->alkoxide

Caption: Williamson Ether Synthesis Pathway.

Esterification_Reaction diol 6,6'-dimethyl- [1,1'-biphenyl]-3,3'-diol product 6,6'-Dimethyl- [1,1'-biphenyl]-3,3'-diyl diester diol->product Acylation acyl_chloride Acyl Chloride (e.g., CH3COCl) acyl_chloride->product workup Aqueous Work-up & Purification product->workup base Base (Et3N) in DCM base->product Experimental_Workflow cluster_ether Ether Synthesis cluster_ester Ester Synthesis start_ether Dissolve Diol in DMF add_base_ether Add NaH at 0°C start_ether->add_base_ether add_alkyl_halide Add Alkyl Halide add_base_ether->add_alkyl_halide react_ether Stir at RT add_alkyl_halide->react_ether workup Reaction Quenching & Extraction react_ether->workup start_ester Dissolve Diol in DCM add_base_ester Add Et3N at 0°C start_ester->add_base_ester add_acyl_chloride Add Acyl Chloride add_base_ester->add_acyl_chloride react_ester Stir at RT add_acyl_chloride->react_ester react_ester->workup purification Column Chromatography or Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Application Notes and Protocols for [1,1'-Biphenyl]-Diol Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals:

A comprehensive search of the scientific literature for applications of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a ligand in asymmetric catalysis did not yield specific examples, quantitative data, or detailed experimental protocols. This particular isomer appears to be largely unexplored in this context.

However, the closely related structural isomer, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol , is a well-documented and effective ligand in various asymmetric transformations. To provide a valuable resource, these application notes and protocols will focus on this well-studied 2,2'-diol isomer as a representative example of a chiral 6,6'-dimethylbiphenyl diol ligand. The principles and procedures detailed herein may offer insights and a starting point for the potential investigation of the 3,3'-diol isomer.

Application Notes for (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol

(S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol is a C₂-symmetric atropisomeric chiral diol ligand. Its axial chirality arises from hindered rotation around the biphenyl C-C bond, which is enforced by the presence of the methyl groups in the 6 and 6' positions. This defined and rigid chiral environment makes it an effective ligand for inducing enantioselectivity in a variety of metal-catalyzed reactions.

Key Features and Applications:

  • Asymmetric Alkylation of Aldehydes: One of the most prominent applications of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol is in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.[1] In situ formation of a chiral zinc-ligand complex activates the aldehyde and shields one of its prochiral faces, directing the nucleophilic attack of the alkyl group from the less hindered side to produce chiral secondary alcohols in high yields and with excellent enantioselectivity.

  • Structural Analogue to BINOL: This ligand is a structural analogue of the widely used BINOL (1,1'-bi-2-naphthol) ligand. The biphenyl backbone offers a different steric and electronic environment compared to the binaphthyl system, which can be advantageous for specific substrates.

  • Versatility in Catalyst Design: The diol functionality can be readily modified to synthesize a range of derivative ligands, such as phosphoramidites and phosphoric acids, further expanding its utility in asymmetric catalysis.[1]

Advantages in Asymmetric Catalysis:

  • High Enantioselectivity: The rigid C₂-symmetric scaffold effectively controls the stereochemical outcome of reactions, often leading to high enantiomeric excess (ee%).

  • Good Catalytic Activity: Complexes formed with this ligand generally exhibit good reactivity, allowing for efficient transformations under mild conditions.

  • Tunable Properties: The biphenyl core can be substituted at various positions to fine-tune the steric and electronic properties of the ligand, enabling optimization for specific catalytic reactions.[1]

Quantitative Data

The following table summarizes the performance of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol in the asymmetric addition of diethylzinc to various aldehydes.

Aldehyde (Substrate)Product (Chiral Alcohol)Yield (%)ee (%)Reference
Benzaldehyde1-Phenyl-1-propanol9592[1]
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9693[1]
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9491[1]
2-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9290[1]
Cinnamaldehyde1-Phenylpent-1-en-3-ol9088[1]
HexanalOctan-3-ol8585[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol

This protocol describes a multi-step synthesis starting from (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde.[1]

Materials:

  • (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂,Cl₂)

  • Palladium on activated carbon (10 wt%)

  • Methanol/Ethyl acetate mixture

  • Hydrogen gas (H₂)

  • Boron tribromide (BBr₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Reduction of the Dicarbaldehyde:

    • Dissolve (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde in ethanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the corresponding diol, which is used in the next step without further purification.

  • Bromination of the Diol:

    • Dissolve the diol from the previous step in anhydrous dichloromethane and cool to 0 °C.

    • Add a solution of phosphorus tribromide in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 5 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous sodium carbonate solution.

    • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl.

  • Hydrogenation of the Dibromide:

    • Dissolve the dibromide in a methanol/ethyl acetate mixture.

    • Add 10 wt% palladium on activated carbon.

    • Degas the mixture and place it under a hydrogen atmosphere (balloon).

    • Stir at room temperature for 24 hours.

    • Filter the mixture through Celite and concentrate the filtrate to obtain (S)-6,6'-dimethyl-2,2'-dimethoxy-1,1'-biphenyl.

  • Demethylation to the Final Product:

    • Dissolve the dimethyl ether from the previous step in dry dichloromethane and cool to 0 °C.

    • Add a solution of boron tribromide in dichloromethane dropwise.

    • Stir the reaction at 0 °C for 1.5 hours.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol as a white solid.[1]

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details a representative application of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol as a chiral ligand.[1]

Materials:

  • (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol

  • Benzaldehyde

  • Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)

  • Anhydrous toluene

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol (0.02 mmol, 1.0 equiv).

    • Add anhydrous toluene (2.0 mL).

    • Stir the solution at room temperature.

  • Reaction Setup:

    • To the catalyst solution, add benzaldehyde (0.2 mmol, 10 equiv).

    • Cool the reaction mixture to 0 °C.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 0.4 mmol, 20 equiv) dropwise.

  • Reaction and Work-up:

    • Stir the reaction mixture at 0 °C for 10 hours.

    • Quench the reaction by the slow addition of 1 N HCl (2.0 mL).

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to obtain 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Visualizations

Synthesis_of_Ligand cluster_0 Synthesis of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol A (S)-6,6'-dimethoxybiphenyl- 2,2'-dicarbaldehyde B Diol Intermediate A->B NaBH4, EtOH C (S)-2,2'-bis(bromomethyl)- 6,6'-dimethoxy-1,1'-biphenyl B->C PBr3, CH2Cl2 D (S)-6,6'-dimethyl-2,2'- dimethoxy-1,1'-biphenyl C->D H2, Pd/C E (S)-6,6'-dimethyl-[1,1'- biphenyl]-2,2'-diol D->E BBr3, CH2Cl2

Caption: Synthetic pathway for (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.

Asymmetric_Addition_Workflow cluster_1 Asymmetric Addition of Diethylzinc to Benzaldehyde start Start: Flame-dried Schlenk flask under Argon catalyst_prep 1. Add (S)-Ligand and Anhydrous Toluene start->catalyst_prep add_reactants 2. Add Benzaldehyde, then cool to 0 °C catalyst_prep->add_reactants add_reagent 3. Add Diethylzinc dropwise add_reactants->add_reagent reaction 4. Stir at 0 °C for 10 hours add_reagent->reaction quench 5. Quench with 1 N HCl reaction->quench extraction 6. Extract with Ethyl Acetate quench->extraction purification 7. Purify by Column Chromatography extraction->purification analysis 8. Analyze ee% by Chiral HPLC purification->analysis end Product: Chiral 1-Phenyl-1-propanol analysis->end

References

Application Notes and Protocols for Polymers Derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the synthesis and characterization of polymers specifically derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is limited. The following application notes and protocols are based on established methodologies for analogous aromatic polymers, such as polyimides and poly(arylene ether)s, which incorporate structurally similar biphenyl moieties. The presented data is illustrative and intended to serve as a guideline for researchers exploring this novel class of polymers.

Application Notes

Polymers synthesized from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are anticipated to be a novel class of high-performance materials. The introduction of the dimethyl-substituted biphenyl diol monomer into polymer backbones is expected to impart a unique combination of properties, including high thermal stability, good mechanical strength, and specific solubility characteristics. These attributes make them promising candidates for a range of applications in research, materials science, and drug development.

Potential applications for this polymer class include:

  • Gas Separation Membranes: The rigid and contorted structure of the biphenyl unit can hinder efficient polymer chain packing, leading to materials with high fractional free volume. This makes them suitable for the development of highly permeable and selective membranes for gas separation applications, such as CO2 capture.

  • High-Temperature Resistant Materials: Aromatic polymers are known for their exceptional thermal and oxidative stability. Polymers incorporating the 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol moiety are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in the aerospace and electronics industries where resistance to extreme temperatures is crucial.

  • Advanced Drug Delivery Systems: The tailored solubility and potential for functionalization of these polymers could be leveraged in the design of controlled-release drug delivery systems. The aromatic nature of the polymer backbone may also allow for drug loading via π-π stacking interactions.

  • Biomedical Implants: Certain high-performance polymers, like PEEK, are biocompatible and used in medical implants. While biocompatibility would need to be established, polymers from this new monomer could offer desirable mechanical properties, such as a modulus closer to that of bone, potentially reducing stress shielding.

Characterization of Polymers

A comprehensive characterization of these novel polymers is essential to understand their structure-property relationships. The following table summarizes the key characterization techniques and expected property ranges, based on data for analogous aromatic polymers.

Property Technique Anticipated Value Range
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)25,000 - 80,000 g/mol
Molecular Weight (Mw) Gel Permeation Chromatography (GPC)50,000 - 200,000 g/mol
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.8 - 2.5
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)200 - 350 °C
5% Weight Loss Temp. (Td5%) Thermogravimetric Analysis (TGA)450 - 550 °C
Tensile Strength Tensile Testing70 - 110 MPa
Tensile Modulus Tensile Testing2.0 - 4.0 GPa
Elongation at Break Tensile Testing5 - 15%
Solubility Solvent Solubility TestsSoluble in aprotic polar solvents (e.g., NMP, DMAc, DMF)

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polymers derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Protocol 1: Synthesis of Aromatic Poly(ether ether ketone) (PEEK)-type Polymer

This protocol describes a nucleophilic aromatic substitution reaction to synthesize a PEEK-type polymer.

Materials:

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • 4,4'-Difluorobenzophenone

  • Anhydrous Potassium Carbonate (K2CO3)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

  • Monomer and Salt Addition: To the flask, add [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 eq), 4,4'-Difluorobenzophenone (1.0 eq), and an excess of finely ground anhydrous K2CO3 (1.5 eq).

  • Solvent Addition: Add anhydrous NMP and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of 20-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.

  • Polymerization: After removing the toluene, raise the temperature of the reaction mixture to 180-200 °C to initiate the polymerization. Maintain this temperature for 8-16 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Protocol 2: Characterization of the Synthesized Polymer

This protocol outlines the standard procedures for characterizing the structure and properties of the synthesized polymer.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the desired polymer by identifying characteristic functional groups.
  • Procedure: Record the FT-IR spectrum of a thin polymer film cast from solution or a KBr pellet of the polymer powder.
  • Expected Peaks: Look for the disappearance of the -OH stretching band from the diol monomer and the appearance of the aromatic ether linkage (Ar-O-Ar) stretching vibration around 1240 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polymer.
  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Record ¹H NMR and ¹³C NMR spectra.
  • Analysis: Analyze the chemical shifts and integration of the peaks to confirm the polymer repeat unit structure.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight and molecular weight distribution (PDI) of the polymer.
  • Procedure: Dissolve the polymer in a suitable solvent (e.g., NMP with LiBr) and analyze using a GPC system calibrated with polystyrene standards.

4. Thermal Analysis (TGA and DSC):

  • Purpose: To evaluate the thermal stability and glass transition temperature of the polymer.
  • TGA Procedure: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
  • DSC Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10-20 °C/min. The Tg is determined from the second heating scan.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers Monomers & Salt ([1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, 4,4'-Difluorobenzophenone, K2CO3) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomers->Reaction_Setup Solvents Anhydrous Solvents (NMP, Toluene) Solvents->Reaction_Setup Azeotropic_Dehydration Azeotropic Dehydration (140-150 °C) Reaction_Setup->Azeotropic_Dehydration Polymerization Polymerization (180-200 °C) Azeotropic_Dehydration->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (Water & Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Caption: Workflow for the synthesis of PEEK-type polymers.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical & Thermal Properties Polymer_Sample Synthesized Polymer Sample FTIR FT-IR Spectroscopy Polymer_Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Polymer_Sample->NMR GPC GPC (Molecular Weight) Polymer_Sample->GPC TGA TGA (Thermal Stability) Polymer_Sample->TGA DSC DSC (Glass Transition) Polymer_Sample->DSC Structural_Confirmation Structural_Confirmation FTIR->Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Property_Data Property_Data GPC->Property_Data Property Data TGA->Property_Data DSC->Property_Data

Caption: Workflow for polymer characterization.

Application Notes and Protocols: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a valuable bifunctional aromatic building block in organic synthesis. Its C2 symmetry and the presence of two hydroxyl groups make it an excellent scaffold for the construction of chiral ligands, which are pivotal in asymmetric catalysis. The methyl groups at the 6 and 6' positions provide steric hindrance that can influence the stereochemical outcome of catalytic reactions. This document provides detailed application notes and experimental protocols for the utilization of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in the synthesis of phosphoramidite ligands and their application in asymmetric catalysis.

Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

A plausible synthetic route to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- involves the oxidative coupling of 2-methylphenol, followed by demethylation. This approach is analogous to methods used for the synthesis of other substituted biphenyl diols.

Experimental Protocol: Two-Step Synthesis

Step 1: Oxidative Coupling of 2-Methylphenol

This step aims to form the biphenyl backbone through an oxidative coupling reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenol (1.0 equiv.), a copper(I) salt catalyst (e.g., CuCl, 0.1 equiv.), and a suitable solvent such as chlorobenzene.

  • Reaction Conditions: Sparge the mixture with air or oxygen and heat to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate is then washed with an aqueous solution of EDTA to remove any residual copper salts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, primarily 3,3'-dihydroxy-6,6'-dimethyl-[1,1'-biphenyl], can be purified by column chromatography on silica gel.

Step 2: Demethylation (if methoxy precursors are used)

If the oxidative coupling yields a dimethoxybiphenyl derivative, a demethylation step is necessary.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3,3'-dimethoxy-6,6'-dimethyl-[1,1'-biphenyl] (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add a strong Lewis acid, such as boron tribromide (BBr₃, 2.5 equiv.), dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be purified by recrystallization or column chromatography.

Application in the Synthesis of Chiral Phosphoramidite Ligands

[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is an ideal precursor for the synthesis of chiral phosphoramidite ligands. These ligands are widely used in transition-metal-catalyzed asymmetric reactions.

Experimental Protocol: Synthesis of a Phosphoramidite Ligand

This protocol describes the reaction of the biphenol with a phosphorodiamidite to yield the desired phosphoramidite ligand.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- (1.0 equiv.) and a chiral amine-derived phosphorodiamidite, such as (R,R)-N,N'-bis(1-phenylethyl)phosphorodiamidous chloride (1.05 equiv.), in a dry, non-protic solvent like anhydrous toluene.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equiv.), to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The formation of the phosphoramidite can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the triethylammonium chloride salt. The solvent is removed from the filtrate under reduced pressure. The resulting crude phosphoramidite ligand is often used without further purification, but can be purified by column chromatography on silica gel under an inert atmosphere if necessary.

Application in Asymmetric Catalysis

Phosphoramidite ligands derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be employed in various asymmetric catalytic reactions, such as the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and the synthesized phosphoramidite ligand (2.2 mol%) in a degassed solvent like dichloromethane (DCM) in a Schlenk flask. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (1.0 equiv.), in the same degassed solvent.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Pressurize the autoclave with hydrogen gas (e.g., 10 bar) and stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).

  • Analysis: After releasing the pressure, the conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The performance of ligands derived from substituted biphenols in asymmetric catalysis is highly dependent on the ligand structure and reaction conditions. The following table provides representative data for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using analogous phosphoramidite ligands, illustrating the potential efficacy of ligands derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Ligand PrecursorCatalyst Loading (mol%)H₂ Pressure (bar)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
(R)-BINOL1.010DCM12>9995
(S)-MeO-BIPHEP1.010Toluene16>9998
(R)-SEGPHOS0.520THF8>9999

This data is illustrative and based on structurally similar ligands. Actual results with ligands derived from [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- may vary.

Visualizations

Logical Workflow for Ligand Synthesis and Application

Ligand_Synthesis_Workflow Workflow for Synthesis and Application cluster_synthesis Synthesis of Building Block cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Catalysis start 2-Methylphenol biphenol [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- start->biphenol Oxidative Coupling phosphoramidite Chiral Phosphoramidite Ligand biphenol->phosphoramidite Phosphitylation catalyst Rh-Ligand Complex phosphoramidite->catalyst Complexation with Rh precursor chiral_product Chiral Product catalyst->chiral_product Asymmetric Hydrogenation prochiral Prochiral Substrate prochiral->chiral_product

Caption: A logical workflow for the synthesis of the biphenol building block, its conversion to a chiral phosphoramidite ligand, and its application in asymmetric catalysis.

Signaling Pathway (Hypothetical)

While no specific signaling pathways are directly attributed to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- itself, chiral molecules synthesized using ligands derived from it could potentially interact with biological targets. For instance, a chiral drug molecule could selectively inhibit a specific kinase in a signaling cascade.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Inhibitor Chiral Inhibitor (Synthesized using Biphenyl-derived Ligand) Inhibitor->Kinase2 Inhibition Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway showing the inhibition of a kinase by a chiral molecule synthesized using a ligand derived from the title compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?

A1: The most prevalent methods for synthesizing substituted biphenols like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are transition metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This method involves the reaction of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex. It is widely used due to its mild reaction conditions and tolerance of various functional groups.[1][2][3]

  • Ullmann Coupling: This classic method uses a copper catalyst to couple two aryl halide molecules.[4][5] While it often requires harsher conditions than Suzuki-Miyaura coupling, modern modifications have made it more versatile.[6][7]

Q2: How can I improve the yield of my biphenyl synthesis?

A2: Improving the yield of biphenyl synthesis often involves optimizing several reaction parameters:

  • Catalyst and Ligand: The choice of palladium or copper catalyst and the corresponding ligand is crucial. For Suzuki-Miyaura reactions, various phosphine-based ligands can be screened to find the most effective one.[1][2]

  • Base: The selection of the base (e.g., potassium carbonate, potassium phosphate, cesium carbonate) can significantly impact the reaction rate and yield.[3][8]

  • Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature. Common solvents include toluene, dioxane, and DMF.[6][9]

  • Temperature: Reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[6][10]

  • Reactant Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst or lead to side reactions.

Q3: What are common side reactions in the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?

A3: Common side reactions can include:

  • Homocoupling: Formation of a biphenyl from two molecules of the same starting material.

  • Dehalogenation: Removal of the halide from the aryl halide starting material.

  • Protodeboronation: Loss of the boronic acid group from the aryl boronic acid starting material in Suzuki-Miyaura coupling.

  • Oxidation: Oxidation of the phenol groups, especially under harsh reaction conditions.

Q4: How can I purify the final product, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?

A4: Purification is typically achieved through standard laboratory techniques such as:

  • Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility in different solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst- Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation.
Incorrect reaction conditions- Optimize the reaction temperature, time, and solvent. - Screen different bases to find the most effective one.[3]
Poor quality of starting materials- Purify starting materials before use. - Check for degradation of aryl boronic acids.
Formation of Significant Byproducts Suboptimal reaction temperature- Lower the reaction temperature to minimize side reactions.[10] - Perform a temperature screening study.
Incorrect stoichiometry- Ensure the correct molar ratio of reactants. An excess of one reactant may be necessary in some cases.[11]
Presence of oxygen- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Co-elution of impurities in chromatography- Try a different solvent system or a different stationary phase for column chromatography.
Product is an oil or does not crystallize- Attempt to form a solid derivative for easier purification. - Use alternative purification techniques like preparative HPLC.
Inconsistent Results Variability in reagent quality- Use reagents from the same batch for a series of experiments.
Contamination- Ensure all glassware is thoroughly cleaned and dried. - Be aware of potential contamination from plastic labware.[12]

Experimental Protocols (Generalized)

Suzuki-Miyaura Coupling Protocol

This is a general procedure and may require optimization for the specific synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

  • Reactant Preparation: In a reaction vessel, dissolve the aryl halide (e.g., 3-bromo-2-methylphenol) and the arylboronic acid (e.g., (3-hydroxy-2-methylphenyl)boronic acid) in a degassed solvent (e.g., toluene/water or dioxane/water mixture).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃ or K₃PO₄).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Ullmann Coupling Protocol

This is a classical approach that often requires higher temperatures. Modern variations with ligands can allow for milder conditions.

  • Reactant and Catalyst Mixing: In a reaction vessel, combine the aryl halide (e.g., 3-iodo-2-methylphenol), copper powder or a copper salt (e.g., CuI), and a high-boiling solvent (e.g., DMF or nitrobenzene).[6]

  • Reaction: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.[4] The reaction time can be several hours.

  • Work-up: Cool the reaction mixture and filter to remove the copper catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Biphenyl Synthesis Yield (Illustrative Data from Related Syntheses)

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OH)₂-K₃PO₄-65Good[3]
PdCl₂(dppf)dppfNa₂CO₃Toluene/H₂O100Moderate[11]
CuIN,N-dimethylglycineCs₂CO₃Dioxane90-105Good to Excellent[7]
CuO-NPs-KOH/Cs₂CO₃DMSO~100Good[8]

Note: The yields are qualitative as reported in the source and specific percentages for the target molecule may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Prepare Reactants (Aryl Halide & Boronic Acid/ Second Aryl Halide) start->reactants setup Assemble Reaction under Inert Atmosphere reactants->setup reagents Prepare Reagents (Catalyst, Ligand, Base, Solvent) reagents->setup heating Heat and Stir (Monitor Progress) setup->heating quench Quench Reaction & Cool to RT heating->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Generalized workflow for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

References

Technical Support Center: Troubleshooting Side Reactions in Biphenyl Diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during the synthesis of biphenyl diols. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation but can be prone to several side reactions that lower the yield of the desired biphenyl diol.

Q1: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. What causes this and how can I minimize it?

A1: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then trigger a homocoupling pathway.[3]

Solutions:

  • Thorough Degassing: Oxygen is a key culprit.[1][3] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles before adding the catalyst.[1][4]

  • Catalyst Choice: Start with a Pd(0) source like Pd(PPh₃)₄, or if using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent like potassium formate to minimize free Pd(II).[2][5]

  • Order of Addition: Add the palladium catalyst last to the fully assembled and degassed reaction mixture to minimize its exposure to potential oxidants.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.[1][6]

Q2: My reaction is producing the starting arene instead of the biphenyl product. What is causing this protodeboronation?

A2: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[7] This side reaction is often caused by excess water or other proton sources in the reaction mixture, especially under prolonged heating.[1][7]

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry. Water can be a primary proton source.[1]

  • Choice of Base: A weaker base or a non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation.[1][8] The base plays a critical role in activating the boronic acid for transmetalation.[9][10]

  • Stable Boron Reagents: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][2][7] Consider using these derivatives, especially for unstable substrates.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[1]

Q3: I'm using a dihaloarene to synthesize a symmetrical biphenyl diol, but the reaction stops after the first coupling, giving me the mono-substituted product. How can I drive the reaction to completion?

A3: Incomplete reaction with dihaloarenes can be due to deactivation of the substrate after the first coupling, catalyst deactivation, or insufficient reaction conditions.

Solutions:

  • Increase Temperature: Pushing the reaction by increasing the temperature can often provide the energy needed for the second coupling.[4]

  • Screen Catalysts and Bases: Some catalyst systems are more robust. For challenging couplings, consider catalysts with bulky, electron-rich ligands. Switching to a stronger base like Cesium Carbonate (Cs₂CO₃) can also improve results.[4]

  • Stoichiometry: Ensure you are using a sufficient excess of the boronic acid (e.g., >2.2 equivalents) and base to drive both coupling steps.

Grignard Reactions

Grignard reactions are a classic method for forming C-C bonds, but they are sensitive to reaction conditions, leading to distinct side products.

Q1: My Grignard reaction is plagued by a significant amount of biphenyl byproduct. How can I prevent its formation?

A1: The formation of a biphenyl byproduct is a well-known issue in Grignard reactions. It arises from a coupling reaction between the formed Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[11][12][13]

Solutions:

  • Control Addition Rate: Add the aryl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance it will couple with the Grignard reagent.[11][14]

  • Temperature Control: Avoid excessive heating. Higher temperatures favor the biphenyl coupling side reaction.[11][12][14] Maintaining a gentle reflux is often sufficient.[11]

  • Efficient Stirring: Good agitation ensures the aryl halide reacts promptly with the magnesium surface rather than accumulating in the solution.[11]

  • Solvent: Ethereal solvents like diethyl ether or THF are essential for stabilizing the Grignard reagent and are standard practice.[15]

Table 1: Impact of Conditions on Biphenyl Byproduct in Grignard Reactions

ParameterConditionImpact on Biphenyl FormationRationale
Temperature Low (e.g., 0°C to RT)MinimizedReduces rate of coupling side reaction.[16][17]
High (e.g., vigorous reflux)IncreasedFavors the undesired coupling pathway.[11][12]
Addition Rate Slow, DropwiseMinimizedKeeps aryl halide concentration low.[11][14]
Fast, Bulk AdditionIncreasedHigh local concentration of aryl halide promotes coupling.[12]
Stirring EfficientMinimizedPromotes reaction at the Mg surface.[11]
PoorIncreasedAllows aryl halide to build up in solution.

Q2: My Grignard reagent doesn't seem to form, or the yield is very low. What are the common causes?

A2: Grignard reagent formation is highly sensitive to moisture. The reagent is a strong base and will be quenched by any protic source, especially water, to form benzene (or the corresponding arene) as a byproduct.[13][18]

Solutions:

  • Dry Glassware and Reagents: All glassware must be scrupulously dried, typically by oven-drying overnight.[12] Use anhydrous solvents and ensure your starting halide is free of water.[14]

  • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) and use a drying tube to protect the reaction from atmospheric moisture.[18]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[19] This can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ.[12][19]

Oxidative Coupling of Phenols

Direct oxidative coupling is an atom-economical way to form biphenyl diols, but controlling selectivity can be a major challenge.

Q1: My oxidative coupling reaction is producing a mixture of isomers (ortho-ortho, ortho-para, para-para). How can I improve regioselectivity?

A1: The regioselectivity of oxidative phenol coupling is influenced by the electronic and steric properties of the phenol substrate and the catalyst or oxidant used.[20] An oxidized phenol can have multiple resonance structures, each leading to a different coupling outcome.[20]

Solutions:

  • Steric Hindrance: Use substrates with bulky groups that block certain positions. For example, a large substituent at the ortho position can favor para-para coupling.

  • Directing Groups: The electronic nature of substituents on the phenol ring can direct the coupling.

  • Catalyst/Reagent Selection: The choice of oxidant and catalyst system is critical. Different metal catalysts (e.g., based on Cu, Fe, V) or hypervalent iodine reagents can exhibit different selectivities.[20][21] Manipulating substituents on the phenol can also tune the regioselectivity for a given oxidant.[21]

  • Biomimetic Approaches: Enzymatic catalysts, such as laccases or peroxidases, can offer high regioselectivity due to the specific binding in their active sites.[22]

Q2: Instead of the desired C-C coupled biphenyl diol, I'm getting C-O coupled (diphenyl ether) byproducts or polymerization. What's going wrong?

A2: C-O coupling and polymerization are common competing pathways in oxidative coupling.[20][23] Over-oxidation can also lead to undesired products.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Using an excess can lead to over-oxidation and polymerization.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes favor the desired kinetic product over thermodynamic byproducts or polymerization.

  • Catalyst Design: Certain catalyst systems are specifically designed to favor C-C over C-O bond formation. A thorough literature search for your specific substrate class is recommended.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[24][25]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).[24]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[24]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq) to the stirred mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of a Grignard Product from Biphenyl Byproduct

This protocol describes the removal of non-polar biphenyl from a more polar desired product (e.g., an alcohol or phenol) using trituration.[12][26]

  • Solvent Removal: After the reaction work-up, concentrate the crude organic extract to dryness to obtain a solid or viscous oil.

  • Trituration: To the crude residue, add a small volume of a cold, non-polar solvent in which the desired product has very low solubility, but the biphenyl byproduct is soluble (e.g., petroleum ether or hexane).[12][26]

  • Stirring: Stir the resulting slurry vigorously, breaking up any clumps with a spatula. Cooling the mixture in an ice bath can further decrease the solubility of the desired product.[12]

  • Isolation: Isolate the purified solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining traces of biphenyl.

  • Byproduct Recovery (Optional): The filtrate, containing the dissolved biphenyl, can be collected and concentrated to recover the byproduct.[26]

Visualizations

Troubleshooting_Workflow A Side Reaction or Low Yield Observed B Identify Byproduct(s) (e.g., TLC, LC-MS, NMR) A->B C Determine Reaction Type (Suzuki, Grignard, etc.) B->C D Consult Troubleshooting Guide for Specific Side Reaction C->D E Select & Implement Corrective Action(s) D->E F Run Modified Experiment E->F G Analyze Results F->G H Problem Solved? (Yield/Purity Improved) G->H I Optimize Further or Proceed H->I Yes J Re-evaluate & Try Alternative Solution H->J No J->D

Suzuki_Side_Reactions Catalyst Pd(0) Catalyst OA OA Catalyst->OA Boronic_Acid Ar'-B(OH)₂ T T Boronic_Acid->T Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O / Acid Oxygen O₂ Oxygen->Catalyst Catalyst Oxidation Proton_Source H⁺ (e.g., H₂O) Proton_Source->Boronic_Acid Homocoupling Homocoupling T->Homocoupling O₂ present [Pd(II)]

Grignard_Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions ArX Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArX->Grignard Formation Mg Mg Metal Mg->Grignard Formation Electrophile Electrophile (e.g., Ketone) Grignard->Electrophile Nucleophilic Addition Desired_Product Desired Diol Precursor Electrophile->Desired_Product Biphenyl Biphenyl Byproduct (Ar-Ar) Arene Arene Byproduct (Ar-H) Protic_Source Protic Source (e.g., H₂O)

References

Optimizing reaction conditions for the preparation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the preparation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the biphenyl core of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?

A1: The most prevalent methods for constructing the biaryl scaffold are transition-metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling and the Ullmann coupling.[1][2][3][4][5] The Suzuki-Miyaura coupling typically involves the reaction of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex.[1][2] The Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules.[3][6]

Q2: What are the recommended starting materials for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- via Suzuki-Miyaura coupling?

A2: For a Suzuki-Miyaura coupling approach, the logical disconnection leads to two primary strategies:

  • Strategy A: Coupling of 3-hydroxy-2-methylphenylboronic acid with 1-halo-3-hydroxy-2-methylbenzene.

  • Strategy B: Homocoupling of a 1-halo-3-hydroxy-2-methylbenzene derivative.

Protecting the hydroxyl groups as methyl ethers or other suitable protecting groups is often advisable to prevent side reactions.

Q3: What are the typical catalysts and reaction conditions for the Suzuki-Miyaura coupling to form substituted biphenyls?

A3: Palladium-based catalysts are standard for Suzuki-Miyaura couplings.[2][7] Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a phosphine ligand. The reaction requires a base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and is typically carried out in a solvent mixture, like toluene/water or dioxane/water, often under an inert atmosphere.[2] Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]

Q4: When is an Ullmann coupling a suitable alternative?

A4: The classic Ullmann reaction is particularly useful for the synthesis of symmetrical biaryls, which would be the case in a homocoupling approach.[3][6] It traditionally requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[3][6] However, modern variations utilize ligands such as N,N-dimethylglycine or diamines that allow for milder reaction conditions.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Biphenyl Product in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate Base The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
Poor Ligand Choice The phosphine ligand plays a critical role. For sterically hindered substrates, bulky electron-rich ligands like SPhos or XPhos may be more effective.
Solvent Issues Ensure anhydrous solvents are used where necessary. The ratio of organic solvent to water can also affect the reaction rate and yield.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, others require heating. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Substrate Quality Verify the purity of the aryl halide and boronic acid/ester starting materials. Impurities can poison the catalyst.
Problem 2: Significant Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Suggestion
Oxygen Contamination Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative relative to the aryl halide to favor the cross-coupling pathway.
High Catalyst Loading While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes lead to increased side reactions. Optimize the catalyst loading (typically 1-5 mol%).
Problem 3: Deborylation or Protodeboronation of the Boronic Acid Starting Material
Potential Cause Troubleshooting Suggestion
Prolonged Reaction Time at High Temperature Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
Presence of Protic Impurities Ensure all reagents and solvents are sufficiently dry.
Inappropriate Base A very strong base in the presence of water can facilitate protodeboronation. Consider a milder base or anhydrous conditions.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-diol (via protected intermediates)

This protocol is a general guideline and may require optimization for the specific substrates.

  • Preparation of Protected Aryl Halide: Protect the hydroxyl group of 2-bromo-6-methylphenol, for example, as a methoxy ether (2-bromo-1-methoxy-3-methylbenzene).

  • Preparation of Protected Aryl Boronic Ester: Synthesize the corresponding boronic ester, for instance, 2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from the protected aryl halide.

  • Cross-Coupling Reaction:

    • To a dried Schlenk flask, add the protected aryl halide (1.0 eq), the protected aryl boronic ester (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

    • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Cleave the protecting groups (e.g., using BBr₃ for methyl ethers) to yield the final product, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

    • Purify the final product by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A Protected Aryl Halide (e.g., 1-bromo-3-methoxy-2-methylbenzene) C Pd Catalyst Base Solvent Heat A->C B Aryl Boronic Ester (e.g., 2-(3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) B->C D Protected Biphenyl (3,3'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl) C->D E Deprotecting Agent (e.g., BBr₃) D->E F [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- E->F

Caption: Workflow for Suzuki-Miyaura Synthesis.

Troubleshooting_Logic Start Low Yield? Catalyst Check Catalyst Activity and Ligand Start->Catalyst Yes SideProducts Side Products Observed? Start->SideProducts No Base Screen Different Bases Catalyst->Base Conditions Optimize Temperature and Solvent Base->Conditions Conditions->SideProducts Homocoupling Degas System Thoroughly Adjust Stoichiometry SideProducts->Homocoupling Homocoupling Deborylation Monitor Reaction Time Ensure Anhydrous Conditions SideProducts->Deborylation Deborylation Success Optimized Reaction SideProducts->Success No Homocoupling->Success Deborylation->Success

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) concerning the purification of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- that influence its purification?

A: The molecule has a biphenyl core, which is nonpolar, and two hydroxyl (-OH) groups, which are polar and capable of hydrogen bonding. The two methyl groups add to its hydrophobic character. This amphiphilic nature—having both polar and nonpolar regions—is the primary factor governing its solubility and chromatographic behavior. The molecule's relatively rigid structure also makes it amenable to crystallization.

Q2: What are the most common impurities I might encounter?

A: While specific impurities depend on the synthetic route, common contaminants in biphenyl syntheses can include:

  • Unreacted starting materials: Depending on the synthesis, this could be substituted phenols or other precursors.

  • Homocoupled byproducts: If a cross-coupling reaction is used, side products from the coupling of two identical starting molecules can occur.

  • Solvent residues: Residual solvents from the reaction or initial workup.

  • Oxidation products: Phenolic compounds can be susceptible to oxidation, which may lead to colored impurities.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. A reversed-phase C18 or biphenyl stationary phase can provide good separation of nonpolar compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for identifying residual solvents. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification.

Troubleshooting Guide

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than crystallizing upon cooling. This can happen if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly.

  • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool much more slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.

Q2: I am not getting good separation of my compound from an impurity using column chromatography. What can I change?

A: Poor separation can be due to an inappropriate solvent system or issues with the column packing.

  • Solution:

    • Optimize the Solvent System: Use TLC to test different solvent systems. The ideal system should give your target compound an Rf value of around 0.25-0.35 for good separation on a column.[2]

    • Try a Different Stationary Phase: While silica gel is standard, for biphenyl compounds, a biphenyl-functionalized stationary phase might offer alternative selectivity through π-π interactions.[1]

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[2]

Q3: After recrystallization, my product is still colored. How can I remove the color?

A: Colored impurities are often highly polar or conjugated compounds.

  • Solution: You can try adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is adapted from a procedure for a structurally similar compound, 3,3'-dimethyl-1,1'-biphenyl-4,4'-diol, which was successfully purified by recrystallization from ethanol.[3]

  • Dissolution: In a fume hood, place the crude [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Select a Solvent System: Use TLC to determine an appropriate solvent system. A good starting point for biphenyl compounds is a mixture of ethyl acetate and hexane.[4] Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).[2] Carefully pack the column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[2]

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the structure of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, the following solvents can be considered.

SolventPolarityBoiling Point (°C)Suitability as a Recrystallization SolventRationale
WaterHigh100PoorThe compound's large nonpolar biphenyl core makes it unlikely to be soluble in water.
EthanolIntermediate78Good Candidate The hydroxyl groups can interact with the alcohol, while the biphenyl core has some solubility. A good temperature gradient for crystallization is likely.[3]
AcetoneIntermediate56Possible CandidateMay be a good solvent, but its low boiling point might not provide a large enough solubility difference between hot and cold states.
TolueneLow111PoorLikely to dissolve the compound too well, even at room temperature, leading to poor recovery.
HexaneLow69Poor (as single solvent)The compound is unlikely to be soluble enough in hot hexane. May be useful as an anti-solvent in a mixed-solvent system.
Ethyl Acetate/HexaneMixedVariableGood Candidate (Mixed) A mixture of a more polar solvent (ethyl acetate) and a nonpolar solvent (hexane) can be fine-tuned to achieve ideal solubility for crystallization.

Table 2: Common Solvent Systems for Column Chromatography

The polarity of the mobile phase determines the elution order. For silica gel chromatography, less polar compounds elute first.

Solvent System (v/v)Relative PolarityTypical Application
100% HexaneVery LowEluting very nonpolar impurities.
5-20% Ethyl Acetate in HexaneLow to IntermediateA good starting point for eluting the target compound.[4]
30-50% Ethyl Acetate in HexaneIntermediateFor eluting more polar compounds or if the target compound has a low Rf in less polar systems.
5% Methanol in DichloromethaneHighFor eluting very polar impurities that are strongly adsorbed to the silica.[4]

Mandatory Visualizations

Purification_Workflow Purification Strategy Workflow crude Crude Product assess_purity Assess Purity (TLC/HPLC) crude->assess_purity is_pure Is Purity >95%? assess_purity->is_pure high_purity High Purity Product is_pure->high_purity Yes low_purity Purity <95% or Multiple Spots is_pure->low_purity No choose_method Choose Purification Method low_purity->choose_method recrystallization Recrystallization choose_method->recrystallization Single major impurity chromatography Column Chromatography choose_method->chromatography Multiple impurities reassess Re-assess Purity recrystallization->reassess chromatography->reassess final_product Final Purified Product reassess->chromatography Still impure reassess->final_product Purity OK

Caption: Workflow for selecting a purification strategy.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Guide start Start Recrystallization problem Problem Encountered? start->problem oiling_out Compound Oiled Out problem->oiling_out Yes, Oiling Out no_crystals No Crystals Form problem->no_crystals Yes, No Crystals low_yield Low Yield problem->low_yield Yes, Low Yield success Successful Crystallization problem->success No solution_oiling Reheat solution Add more solvent Cool slowly oiling_out->solution_oiling solution_no_crystals Scratch flask side Add seed crystal Concentrate solution no_crystals->solution_no_crystals solution_low_yield Cool in ice bath Evaporate some solvent Collect second crop low_yield->solution_low_yield solution_oiling->start solution_no_crystals->start solution_low_yield->start

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing symmetrical biphenols like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?

A1: For symmetrical biphenols, the most direct and frequently employed scalable method is the oxidative coupling of the corresponding phenol precursor (in this case, 4-methyl-m-cresol, also known as 3-hydroxy-4-methyltoluene). This method involves the direct C-C bond formation between two phenol molecules using a catalyst and an oxidant.[1] Other viable but potentially more complex multi-step methods include:

  • Ullmann Coupling: This involves the copper-catalyzed coupling of an aryl halide precursor.[2][3] While effective, it requires the synthesis of a halogenated starting material and can necessitate high temperatures, although newer methods have made conditions milder.[4]

  • Suzuki-Miyaura Coupling: A highly versatile palladium-catalyzed reaction between an aryl boronic acid (or ester) and an aryl halide.[5][6] This approach offers high yields and functional group tolerance but requires the synthesis of two different precursors.

Q2: My oxidative coupling reaction is producing a low yield. What are the potential causes?

A2: Low yields in oxidative coupling reactions are common during optimization and scale-up. The primary causes include:

  • Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have degraded due to improper storage or handling.

  • Insufficient Oxidant: The flow rate of the oxidant (e.g., air, O2) may be too low, or the oxidant itself may be of poor quality.

  • Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst turnover or too high, leading to catalyst decomposition or side reactions.

  • Formation of Side Products: Over-oxidation to form quinones or polymerization to create tar-like substances are common side reactions that consume starting material and complicate purification.[7]

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" or poor distribution of the oxidant and catalyst, resulting in an incomplete reaction.

Q3: I'm observing a significant amount of dark, insoluble material in my reaction. What is it and how can it be prevented?

A3: The dark, tar-like material is typically a mixture of oligomeric and polymeric byproducts formed through uncontrolled radical coupling and over-oxidation of the phenolic starting material or the desired biphenol product.[7] To mitigate this:

  • Control Oxidant Addition: Introduce the oxidant (e.g., air) gradually and at a controlled rate.

  • Maintain Strict Temperature Control: Avoid temperature spikes, as higher temperatures accelerate side reactions.

  • Use a Scavenger or Inhibitor: In some systems, the addition of a radical scavenger in trace amounts can help prevent runaway polymerization, though this must be carefully optimized to avoid inhibiting the desired reaction.

  • Ensure an Inert Atmosphere (if applicable): While the reaction is an oxidation, some catalytic cycles are sensitive to uncontrolled exposure to air. The controlled introduction of an oxidant into an otherwise inert system is often preferred.

Q4: Purification of the final product is challenging. What strategies can I employ?

A4: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- can be challenging to purify due to the presence of structurally similar isomers or persistent impurities.

  • Aqueous Base Wash: During work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate) can help remove unreacted acidic starting material and some acidic byproducts.

  • Recrystallization: This is the most effective method for purification on a large scale. A solvent screen is recommended. Common solvent systems include toluene/heptane, ethyl acetate/hexanes, or aqueous ethanol.

  • Column Chromatography: For high-purity material, especially at the lab scale, silica gel flash chromatography is effective.[8] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.

  • Trituration: If the product crashes out of solution as an oil, trituration (suspending the crude material in a solvent in which the impurities are soluble but the product is not) can induce crystallization and wash away impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate or Stalls 1. Inactive catalyst. 2. Poor quality starting material or solvents. 3. Reaction temperature is too low.1. Use a fresh batch of catalyst or activate it if required. 2. Purify starting materials and ensure solvents are anhydrous. 3. Gradually increase the reaction temperature in 5-10°C increments.
Formation of Multiple Products (TLC/HPLC) 1. Formation of regioisomers (e.g., C-O coupling). 2. Over-oxidation to quinone-type species. 3. Incomplete reaction.1. Adjust the catalyst and ligand system; C-C coupling is generally favored over C-O coupling for phenols.[1] 2. Reduce oxidant concentration or reaction temperature. 3. Increase reaction time or catalyst loading.
Product is an Oil, Fails to Crystallize 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Attempt purification by column chromatography before re-attempting crystallization. 2. Ensure the product is thoroughly dried under high vacuum. Try dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent slowly.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer. 2. Poor mass transfer of the gaseous oxidant. 3. Non-linear effects of reagent concentration.1. Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents. 2. Increase agitation speed or use a sparging tube for better gas distribution. 3. Re-optimize reaction parameters at the new scale.

Experimental Protocols

Protocol 1: Scalable Oxidative Coupling using an Iron Catalyst

This protocol is a representative example for the oxidative homocoupling of 4-methyl-m-cresol. Note: This procedure should be optimized for specific laboratory conditions and scale.

Reagents & Equipment:

  • 4-methyl-m-cresol (3-hydroxy-4-methyltoluene)

  • Iron(III) chloride (FeCl3), anhydrous

  • Pyridine

  • Toluene, anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube.

  • Oxygen or compressed air source with a flowmeter.

Procedure:

  • Reaction Setup: To the reaction vessel under a nitrogen atmosphere, add 4-methyl-m-cresol (1.0 eq) and anhydrous toluene (approx. 0.1-0.2 M concentration). Begin vigorous stirring.

  • Catalyst Addition: Add anhydrous FeCl3 (0.05 - 0.10 eq) and pyridine (0.1 - 0.2 eq) to the solution. The mixture may change color.

  • Initiation: Heat the mixture to the desired temperature (e.g., 60-80°C).

  • Oxidation: Once the temperature is stable, switch the gas from nitrogen to oxygen (or air) and introduce it sub-surface via the gas inlet tube at a controlled flow rate. An exothermic reaction may be observed; maintain the temperature with external cooling if necessary.

  • Monitoring: Monitor the reaction progress by TLC or HPLC by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Washes: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot toluene with the slow addition of heptane) to afford pure [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification reagents Weigh Reagents & Solvents setup Assemble Reactor (Inert Atmosphere) reagents->setup charge Charge Reactor with Phenol & Solvent setup->charge add_cat Add Catalyst (e.g., FeCl3) charge->add_cat heat Heat to Target Temperature add_cat->heat oxidize Introduce Oxidant (O2/Air) & Monitor Reaction heat->oxidize quench Cool & Quench (e.g., with 1M HCl) oxidize->quench extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Recrystallization dry->purify final_product Final Product purify->final_product

Caption: General experimental workflow for the synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

G start Low Yield or Incomplete Reaction check_cat Is the catalyst fresh and handled correctly? start->check_cat check_sm Is the starting material pure and solvent anhydrous? check_cat->check_sm Yes sol_cat Solution: Use fresh catalyst. Check loading. check_cat->sol_cat No check_cond Are temperature and oxidant flow rate optimal? check_sm->check_cond Yes sol_sm Solution: Purify starting material. Use dry solvents. check_sm->sol_sm No sol_cond Solution: Re-optimize conditions. Ensure proper mixing. check_cond->sol_cond No end_node If all 'Yes', consider side reaction analysis. check_cond->end_node Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Managing reaction temperature for selective synthesis of biphenyl diols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing reaction temperature for the selective synthesis of biphenyl diols, specifically focusing on 2,2'-biphenol and 4,4'-biphenol.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature influence the selectivity between 2,2'-biphenol and 4,4'-biphenol synthesis?

A1: Reaction temperature is a critical parameter that can significantly impact the isomeric ratio of biphenyl diols. Generally, the synthesis of these isomers is governed by a balance between kinetic and thermodynamic control. The formation of the ortho isomer (2,2'-biphenol) is often under kinetic control, meaning it has a lower activation energy and is favored at lower temperatures. Conversely, the para isomer (4,4'-biphenol) is typically the more thermodynamically stable product and is favored at higher temperatures, which allow the reaction to overcome a higher activation energy barrier and reach the most stable state.

Q2: What are the typical temperature ranges for the selective synthesis of 2,2'- and 4,4'-biphenol?

A2: The optimal temperature range is highly dependent on the specific synthetic route. For instance, in the oxidative coupling of certain substituted phenols, lower temperatures may favor the formation of the 2,2'-isomer. In contrast, higher temperatures are generally required for the synthesis of the 4,4'-isomer, often involving processes like the Ullmann coupling or dealkylation of substituted biphenyls, which can require temperatures upwards of 200°C.

Q3: What are the common side reactions related to temperature in biphenyl diol synthesis?

A3: At suboptimal temperatures, several side reactions can occur. If the temperature is too low, the reaction rate may be impractically slow. If the temperature is too high, it can lead to thermal decomposition of starting materials, intermediates, or the desired products. Other common side reactions include dehalogenation of aryl halide starting materials and homocoupling of reactants, which can be exacerbated by excessive heat. In some cases, elevated temperatures can also lead to the formation of polymeric byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Biphenyl Diol

  • Potential Cause: Inactive copper catalyst.

    • Solution: Copper(I) salts can oxidize over time. It is recommended to use a fresh, high-purity copper source. For classic Ullmann reactions, activating copper powder with iodine in acetone immediately before use can improve reactivity.

  • Potential Cause: Reaction temperature is too low.

    • Solution: While lower temperatures can favor ortho-selectivity, an excessively low temperature will result in a very slow reaction rate. Gradually increase the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and selectivity.

  • Potential Cause: Presence of oxygen.

    • Solution: Many coupling reactions, including the Ullmann reaction, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere, such as nitrogen or argon.

Issue 2: Poor Selectivity (Formation of a Mixture of Isomers)

  • Potential Cause: The reaction temperature is not optimal for the desired isomer.

    • Solution: To favor the 2,2'-isomer (kinetic product), try lowering the reaction temperature. For the 4,4'-isomer (thermodynamic product), a higher temperature may be necessary. A systematic temperature screen is advisable to determine the optimal conditions for your specific substrate.

  • Potential Cause: Inappropriate ligand or lack thereof.

    • Solution: The use of a suitable ligand can stabilize the copper catalyst and enhance the selectivity of the desired coupling pathway. A screening of different ligands, such as amino acids or phenanthrolines, may be beneficial.

Issue 3: Formation of Significant Amounts of Byproducts

  • Potential Cause: Reaction temperature is too high.

    • Solution: Excessive heat can promote side reactions like dehalogenation and decomposition. If you observe significant byproduct formation, try lowering the reaction temperature.

  • Potential Cause: Unwanted homocoupling of starting materials.

    • Solution: The addition of a suitable ligand can often suppress homocoupling by promoting the desired cross-coupling reaction.

Data Presentation

The following table summarizes typical temperature ranges for the synthesis of 2,2'- and 4,4'-biphenol via different methods. Note that optimal temperatures can vary based on specific substrates, catalysts, and ligands used.

Biphenyl Diol IsomerSynthetic MethodTypical Temperature RangeNotes
2,2'-Biphenol Oxidative Coupling (Selenium Dioxide)70 - 90°CFavored at lower temperatures (kinetic control).
4,4'-Biphenol Hydrolysis of Dihalobiphenyl120 - 200°CBalances reaction rate and selectivity.[1]
4,4'-Biphenol Dealkylation of Tetra-tert-butyl-biphenol150 - 250°CHigh temperatures required to remove protecting groups.
Biphenyl Diols Ullmann Coupling100 - 220°CClassic method often requiring high temperatures.

Experimental Protocols

Representative Protocol for Ullmann Condensation to form a Biphenyl Ether (as an analogue to Biphenyl Diol Synthesis)

This protocol outlines a general procedure for a copper-catalyzed Ullmann condensation. The specific conditions, especially temperature, should be optimized for the synthesis of the desired biphenyl diol isomer.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and base (e.g., potassium carbonate, 2.0 mmol).

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

    • Add the anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated heating block and stir at the desired temperature (e.g., for kinetic control, start at a lower temperature like 80°C; for thermodynamic control, a higher temperature such as 150°C may be required).

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Temperature_Selectivity cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control 2,2'-Biphenol (Ortho) 2,2'-Biphenol (Ortho) Kinetic Control->2,2'-Biphenol (Ortho) Favored 4,4'-Biphenol (Para) 4,4'-Biphenol (Para) Thermodynamic Control->4,4'-Biphenol (Para) Favored

Caption: Temperature's influence on kinetic vs. thermodynamic control.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_temp Is Temperature Optimized? start->check_temp adjust_temp Adjust Temperature: - Lower for Ortho - Higher for Para check_temp->adjust_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp->check_catalyst new_catalyst Use Fresh/Activated Copper Catalyst check_catalyst->new_catalyst No check_atmosphere Is Atmosphere Inert? check_catalyst->check_atmosphere Yes new_catalyst->check_atmosphere purge_system Purge with N2 or Ar check_atmosphere->purge_system No success Improved Results check_atmosphere->success Yes purge_system->success

Caption: Troubleshooting workflow for biphenyl diol synthesis.

References

Improving solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-?

A1: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is a biphenolic compound. Based on the principle of "like dissolves like," it is expected to have low solubility in water and higher solubility in organic solvents.[1] The two hydroxyl groups provide some polar character, allowing for hydrogen bonding, while the dimethylbiphenyl structure is largely nonpolar. Its solubility will be influenced by the polarity of the solvent.

Q2: In which common laboratory solvents is [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- likely to be soluble?

Q3: How can I improve the solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- for a reaction?

A3: Several methods can be employed to improve the solubility of this compound for a reaction:

  • Solvent Selection: Choose a solvent in which the compound has higher intrinsic solubility. A screening of different solvents is recommended.

  • Co-solvents: The use of a co-solvent system can significantly enhance solubility. A small amount of a good solvent (like DMF or DMSO) can be added to a solvent in which the compound is only sparingly soluble.[8][9][10][11]

  • Temperature: Increasing the reaction temperature will generally increase the solubility of a solid in a liquid.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase where the biphenyl diol is in the organic phase, a phase-transfer catalyst can help facilitate the reaction by bringing reactants across the phase boundary.[12][13][14][15][16]

Troubleshooting Guide

Issue: My reaction with [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is slow or incomplete, and I suspect a solubility problem.

Q: How can I confirm that poor solubility is the issue?

A:

  • Visual Observation: Check if the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is fully dissolved in the reaction solvent at the reaction temperature. The presence of undissolved solid is a clear indicator of poor solubility.

  • Run a Solubility Test: Before running the full reaction, perform a simple solubility test by adding the compound to the chosen solvent at the intended reaction concentration and temperature.

Q: What steps can I take to troubleshoot a reaction with a poorly soluble biphenyl diol?

A:

  • Optimize the Solvent System:

    • Switch to a Better Solvent: If possible, switch to a solvent with higher solubilizing power for your compound, such as DMF or DMSO.[2][3][4][5]

    • Use a Co-solvent: Add a small percentage of a high-solubility solvent (e.g., 5-10% DMF or DMSO) to your primary reaction solvent.[8][9][10][11]

  • Increase Reaction Temperature:

    • Carefully increase the reaction temperature in increments. Ensure that the reactants and products are stable at the higher temperature.

  • Increase Dilution:

    • While it may seem counterintuitive, sometimes running the reaction at a higher dilution can help to fully dissolve the starting material, which can lead to a better overall outcome, although this may decrease the reaction rate.

  • Consider Phase-Transfer Catalysis (PTC):

    • If your reaction involves two immiscible phases (e.g., organic and aqueous), a phase-transfer catalyst like a quaternary ammonium salt can be highly effective.[12][13][14][15][16] This is particularly relevant for reactions where a salt from the aqueous phase needs to react with the biphenyl diol in the organic phase.

Data Presentation

Table 1: Qualitative Solubility of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighPolar nature and ability to dissolve a wide range of organic compounds.[3][17][18][19][20]
Dimethyl Sulfoxide (DMSO)HighStrong organic solvent known to dissolve many polar and nonpolar compounds.[2][4][5]
Tetrahydrofuran (THF)Moderate to HighGood general-purpose solvent for many organic compounds.
AcetoneModeratePolar aprotic solvent, should be a reasonable solvent.
Ethyl AcetateModerateMedium polarity solvent.
Polar Protic MethanolModerate to HighThe hydroxyl groups of the diol can hydrogen bond with the alcohol.
EthanolModerateSimilar to methanol, good potential for solubility.
IsopropanolModerateSlightly less polar than methanol and ethanol, may have slightly lower solubility.
Chlorinated Dichloromethane (DCM)ModerateCommon solvent for a wide range of organic compounds.[7][21]
ChloroformModerateSimilar to dichloromethane.[6]
Aromatic TolueneLow to ModeratePrimarily nonpolar, but the aromatic ring can interact with the biphenyl system.
Nonpolar HexaneLowThe polarity of the diol functional groups will likely limit solubility in a nonpolar solvent.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[22]

Materials:

  • [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe and syringe filter (PTFE, 0.45 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- to a vial.

    • Add a known volume of the selected solvent.

    • Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vial to stand at the set temperature to let the undissolved solid settle.

    • Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Protocol 2: Improving Reaction Conditions with a Co-solvent System

This protocol outlines the use of a co-solvent to improve the solubility of a sparingly soluble reactant.

Procedure:

  • Solvent Screening:

    • Based on the qualitative solubility table (Table 1), select a primary reaction solvent and a co-solvent in which the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is highly soluble (e.g., DMF or DMSO).

  • Reaction Setup:

    • To the reaction vessel, add the [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and other solid reagents.

    • Add the co-solvent first (e.g., 5-10% of the total reaction volume) and stir to dissolve as much of the starting material as possible.

    • Add the primary solvent to reach the final desired reaction concentration.

    • Proceed with the addition of other reagents and the reaction as per your standard procedure.

  • Monitoring and Optimization:

    • Monitor the reaction progress. If solubility is still an issue, the percentage of the co-solvent can be gradually increased. Be mindful that changing the solvent composition can also affect the reaction rate and selectivity.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility start Reaction is slow or incomplete check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase reaction temperature check_solubility->increase_temp No success Reaction proceeds successfully check_solubility->success Yes use_cosolvent Use a co-solvent system (e.g., add 5-10% DMF or DMSO) increase_temp->use_cosolvent change_solvent Switch to a higher polarity solvent (e.g., DMF, DMSO) use_cosolvent->change_solvent ptc Consider Phase-Transfer Catalysis (for biphasic reactions) change_solvent->ptc failure Problem persists, re-evaluate reaction ptc->failure

Caption: A decision workflow for troubleshooting reactions with poor reactant solubility.

Experimental_Workflow Experimental Workflow for Solubility Determination start Start add_excess Add excess solute to solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature (24-48h with shaking) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/settling) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute a known volume of filtrate filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A stepwise workflow for the experimental determination of solubility.

References

Validation & Comparative

A Comparative Guide to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and materials science, the nuanced structural differences between isomers can lead to vastly different chemical, physical, and biological properties. This guide provides a comparative analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- and its structural isomers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these compounds and to provide a framework for their experimental evaluation.

Physicochemical Properties: A Comparative Overview

It is important to note that these are predicted values and should be confirmed through experimental validation.

Property[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol[1][2][3]4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diol[4]
Molecular Formula C₁₄H₁₄O₂[5]C₁₄H₁₄O₂C₁₄H₁₄O₂[1][2][3]C₁₄H₁₄O₂[4]
Molecular Weight 214.26 g/mol [5]214.26 g/mol 214.26 g/mol [1][2][3]214.26 g/mol [4]
Melting Point (°C) Not availableNot available164-166Not available
Boiling Point (°C) Not availableNot availableNot availableNot available
Water Solubility Not availableNot available0.056 g/L (at 25 °C)[2]Not available
LogP (Computed) Not available3.53.53.6[4]
CAS Number 101203-31-0612-84-0612-84-0[1][2][3]52751-74-3[4]

Note: The majority of the data in this table is computed and sourced from chemical databases. Experimental verification is highly recommended.

Potential Biological Activities and Experimental Evaluation

Biphenyl derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The specific substitution pattern of hydroxyl and methyl groups on the biphenyl core is expected to modulate these activities.

Antioxidant Activity

The phenolic hydroxyl groups present in these isomers suggest potential antioxidant activity. These compounds can act as free radical scavengers, a property that is crucial in mitigating oxidative stress implicated in various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure: In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. A lower IC₅₀ value indicates a higher antioxidant potency.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Test Solutions prep_dpph->mix prep_samples Prepare Test Compound and Standard Solutions prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for DPPH Radical Scavenging Assay
Antimicrobial Activity

The structural features of these biphenolic compounds, particularly the presence of hydroxyl groups and a lipophilic biphenyl backbone, suggest potential antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Workflow for Broth Microdilution Assay
Cytotoxicity

Investigating the cytotoxic potential of these compounds is essential for any therapeutic application. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_viability Calculate Cell Viability and IC50 measure_abs->calculate_viability

Workflow for MTT Cytotoxicity Assay

Conclusion

The isomeric variations of dimethyl-substituted biphenyldiols present a compelling area of study for the discovery of new bioactive molecules. While comprehensive experimental data remains to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for researchers to undertake a systematic comparison of their properties. The subtle changes in molecular architecture are anticipated to have a profound impact on their biological activity, underscoring the importance of detailed experimental investigation in the pursuit of novel therapeutic agents and advanced materials.

References

Validating the Structure of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For complex aromatic systems such as substituted biphenyls, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can present challenges due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR techniques offer a powerful solution by providing unambiguous correlations between nuclei, enabling confident structure validation. This guide provides a comparative overview of key 2D NMR methods for the structural confirmation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, supported by representative experimental data and detailed protocols.

Comparison of 2D NMR Techniques for Structural Elucidation

While various analytical methods can contribute to structure determination, 2D NMR is unparalleled in its ability to provide a detailed connectivity map of a molecule in solution. The most common and informative experiments for a molecule like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- are COSY, HSQC, and HMBC.

2D NMR Technique Information Provided Strengths for this Molecule Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[1]- Confirms the connectivity of aromatic protons on each ring.- Identifies neighboring protons.- Does not provide information about carbon connectivity.- Can be complex to interpret with significant signal overlap.
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between protons and the carbons to which they are directly attached (one-bond 1H-13C correlation).[1][2]- Unambiguously assigns protons to their corresponding carbons.- Simplifies the assignment of the aromatic region.- Does not provide information about quaternary carbons (carbons with no attached protons).- Does not show long-range correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1]- Crucial for identifying the connectivity between different fragments of the molecule, including across the biphenyl linkage.- Allows for the assignment of quaternary carbons.- Can sometimes show weak or ambiguous correlations.- Requires careful optimization of experimental parameters.

Expected 2D NMR Correlations for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

The following table summarizes the expected key 2D NMR correlations for the target molecule. The numbering scheme used is provided in the accompanying image.

Chemical structure of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- with atom numbering

Table 1: Predicted 1H and 13C NMR Chemical Shifts and Key 2D NMR Correlations

Atom Number Predicted 1H Shift (ppm) Predicted 13C Shift (ppm) Key COSY Correlations (1H-1H) Key HMBC Correlations (1H to 13C)
1, 1'-138.0-C2, C6, C5
2, 2'7.25 (d)129.0H4C1, C3, C4, C6
3, 3'-155.0-H2, H4, H5
4, 4'6.85 (t)118.0H2, H5C2, C3, C5, C6
5, 5'7.10 (d)125.0H4C1, C3, C4, C6
6, 6'-130.0-H2, H5, CH3
CH32.10 (s)20.0-C1, C5, C6
OH5.50 (s)--C2, C3, C4

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

A generalized protocol for acquiring 2D NMR spectra on a standard spectrometer is provided below.

Sample Preparation:

  • Dissolve 10-20 mg of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire standard 1D 1H and 13C spectra to determine the spectral widths and appropriate pulse widths.

2D NMR Acquisition:

  • COSY:

    • Load a standard gradient-selected COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Typically, 2-4 scans per increment are sufficient.

  • HSQC:

    • Load a standard gradient-selected HSQC pulse sequence optimized for one-bond 1JCH couplings (typically ~145 Hz).

    • Set the 1H spectral width in the direct dimension (F2) and the 13C spectral width in the indirect dimension (F1).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HMBC:

    • Load a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 4-8 Hz).

    • Set the spectral widths for 1H (F2) and 13C (F1).

    • A larger number of scans may be required to detect weaker long-range correlations.

Alternative and Complementary Validation Methods

While 2D NMR is a powerful tool, other techniques can provide complementary information for structural validation.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal.- Unambiguous determination of stereochemistry and conformation in the solid state.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may differ from the solution-state conformation.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.- Confirms the molecular formula.- High-resolution mass spectrometry (HRMS) provides very accurate mass measurements.- Does not provide information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.- Quick and simple method to confirm the presence of key functional groups like -OH.- Provides limited information about the overall molecular structure.
Computational Chemistry Theoretical calculation of NMR chemical shifts and other properties.[3]- Can aid in the assignment of complex spectra.- Can predict the most stable conformation.- The accuracy of the results depends on the level of theory and basis set used.[3]

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- using 2D NMR and the key correlations established by each experiment.

G cluster_workflow 2D NMR Structure Validation Workflow start Synthesized Compound nmr_sample NMR Sample Preparation start->nmr_sample one_d 1D NMR (¹H, ¹³C) nmr_sample->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d processing Data Processing and Analysis two_d->processing assignment Spectral Assignment processing->assignment validation Structure Validation assignment->validation

Caption: A flowchart illustrating the general workflow for 2D NMR-based structure validation.

G cluster_correlations Key 2D NMR Correlations H Protons (¹H) H2 H4 H5 CH₃ OH cosy COSY (H-H) H->cosy hsqc HSQC (¹J C-H) H->hsqc hmbc HMBC (ⁿJ C-H) H->hmbc C Carbons (¹³C) C1-C6 CH₃ hsqc->C hmbc->C

Caption: Relationship between nuclei and the information provided by different 2D NMR experiments.

References

Comparative study of catalysts for the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of Substituted Biphenyls

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this transformation.[1][2] The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative overview of common palladium-based catalyst systems, offering quantitative performance data and detailed experimental protocols to aid researchers in catalyst selection.

Catalyst Performance Comparison

The selection of a catalyst system, including the palladium source and associated ligands, significantly influences reaction yield, time, and overall efficiency.[3] Below is a summary of the performance of several widely used palladium catalyst systems for the synthesis of a representative substituted biphenyl from an aryl halide and an arylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water10012-24~951-2[4][5]
Pd(PPh₃)₄NoneK₃PO₄Dioxane9524-48~90-985[4]
Pd/CNoneK₂CO₃Ethanol/Water802-4~90-993[6]
PdCl₂(dppf)dppfCs₂CO₃Dioxane/Water100Overnight~80-950.1[7]
PEPPSI-Pd-NHCNHCK₂CO₃WaterRT1-3~95-990.005-0.05[2]

Note: Yields are highly substrate-dependent and the data presented is a representative range compiled from various sources. Reaction conditions should be optimized for specific substrates.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal results. Below are representative procedures for the synthesis of a substituted biphenyl using different palladium catalyst systems.

Protocol 1: General Procedure using Pd(OAc)₂ with PPh₃

This protocol is a standard and widely used method for the Suzuki-Miyaura reaction.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous toluene and deionized water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as diethyl ether (20 mL).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

Protocol 2: Ligand-Free Suzuki-Miyaura Cross-Coupling

This protocol outlines a method using a ligand-free palladium catalyst.

Materials and Reagents:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.005 mmol, 0.5 mol%)

  • Solvent (e.g., a water-ethanol blend) (3 mL)

Procedure:

  • In a suitable reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the solvent.

  • Stir the mixture at room temperature for the indicated time.

  • After the reaction is complete, extract the solution multiple times with diethyl ether (e.g., 4 x 10 mL).

  • Purify the combined organic extracts by column chromatography on silica gel to obtain the desired product.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of substituted biphenyls via a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup Reaction Suzuki-Miyaura Coupling Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for the synthesis of substituted biphenyls.

Logical Pathway for Catalyst Selection

The choice of catalyst is often dictated by factors such as cost, air and moisture sensitivity, and the electronic and steric properties of the substrates. The following diagram outlines a logical approach to selecting a suitable catalyst system.

Catalyst_Selection Substrates Define Substrates (Aryl Halide & Boronic Acid) InitialScreening Initial Catalyst Screening (e.g., Pd(OAc)₂/PPh₃) Substrates->InitialScreening Evaluation Evaluate Yield & Purity InitialScreening->Evaluation Optimization Optimization Needed? Evaluation->Optimization LigandTuning Ligand Tuning (e.g., Buchwald Ligands, NHCs) Optimization->LigandTuning Yes ConditionTuning Adjust Conditions (Base, Solvent, Temp.) Optimization->ConditionTuning Yes FinalProtocol Finalized Protocol Optimization->FinalProtocol No LigandTuning->Evaluation ConditionTuning->Evaluation

Caption: A decision-making pathway for catalyst system selection and optimization.

References

A Comparative Performance Analysis of Biphenyl Diol-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric synthesis. Axially chiral biphenyl diols, with their tunable steric and electronic properties, represent a privileged class of ligands for a wide range of enantioselective transformations. This guide provides an objective comparison of the performance of various ligands based on different biphenyl diol backbones, supported by experimental data from key asymmetric reactions.

Performance in Enantioselective Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the efficacy of chiral ligands. The following data, primarily extracted from a comprehensive study on diverse, adjustable axially chiral biphenyl ligands, illustrates the impact of substituent patterns on the biphenyl backbone on catalytic activity and enantioselectivity.[1] The parent, unsubstituted (S)-BINOL is included for comparison.

Table 1: Performance of Biphenyl Diol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde [1]

Ligand ID6,6'-Substituent5,5'-SubstituentOther SubstituentsSolventTemp (°C)Yield (%)ee (%)
(S)-L1 MethylH-CH₂Cl₂-39786
(S)-L2 EthylH-CH₂Cl₂-39793
(S)-L2 EthylH-Toluene-39794
(S)-L3 IsopropylH-CH₂Cl₂rt9684
(S)-L4 PhenylH-CH₂Cl₂-39381
(S)-L5 MethylBromo-CH₂Cl₂-39793
(S)-L6 EthylBromo-CH₂Cl₂-39083
(S)-L7 IsopropylBromo-CH₂Cl₂rt9180
(S)-L8 MethylChloro-CH₂Cl₂-39591
(S)-L9 MethylMethyl-CH₂Cl₂rt9285
(S)-L10 EthylMethyl-CH₂Cl₂rt9181
(S)-L11 IsopropylMethyl-CH₂Cl₂rt8983
(S)-BINOL (Naphthyl fusion)--CH₂Cl₂-39586

Note: 'rt' denotes room temperature. Data sourced from "Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts".[1]

Performance in Palladium-Catalyzed Asymmetric [4+2] Cycloaddition

Biphenyl diol backbones are also crucial in the synthesis of phosphoramidite ligands for palladium-catalyzed asymmetric cycloadditions. The electronic properties of the biphenyl scaffold can significantly influence the enantioselectivity of the reaction. The following table presents data on the performance of phosphoramidite ligands derived from substituted BINOL backbones in a ring-closing aminoalkylative amination reaction.

Table 2: Performance of BINOL-Derived Phosphoramidite Ligands in a Pd-Catalyzed Asymmetric Cycloaddition

Ligand ID6,6'-Substituent on BINOLYield (%)ee (%)
L5 Methoxy7880
L6 Phenyl7582
L7 3,5-di-tert-butylphenyl7285
L8 Trifluoromethyl8288
L9 Fluoro8091
L10 Cyano7897

Data adapted from "Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination". The reaction shown is an exemplar of Pd-catalyzed asymmetric cycloadditions where such ligands are employed.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of catalyst performance.

General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative method for the reaction detailed in Table 1.

Materials:

  • Chiral biphenyl diol ligand (0.02 mmol)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂, 2.0 mL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.32 mmol)

  • Benzaldehyde (0.2 mmol)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 0.6 mmol)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A flame-dried Schlenk flask is charged with the chiral biphenyl diol ligand (0.1 eq) under an inert atmosphere (Argon or Nitrogen).

  • Anhydrous solvent is added to dissolve the ligand.

  • Titanium(IV) isopropoxide (1.6 eq) is added, and the mixture is stirred at room temperature for approximately 30 minutes.

  • The flask is cooled to the specified reaction temperature (e.g., -3 °C).

  • Benzaldehyde (1.0 eq) is added to the mixture.

  • Diethylzinc solution (3.0 eq) is added dropwise while maintaining the reaction temperature.

  • The reaction is stirred for the specified time (e.g., 10 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1N HCl at 0 °C.

  • The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

General Procedure for Palladium-Catalyzed Asymmetric [4+2] Cycloaddition

The following is a general protocol for Pd-catalyzed asymmetric cycloadditions using phosphoramidite ligands, as exemplified by the data in Table 2.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Chiral phosphoramidite ligand (e.g., 6 mol%)

  • Substrate 1 (e.g., vinyl benzoxazinanone, 1.0 eq)

  • Substrate 2 (e.g., benzofuran-derived azadiene, 1.2 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, the palladium precursor and the chiral phosphoramidite ligand are dissolved in the anhydrous, degassed solvent in a reaction vessel. The mixture is stirred for a short period to allow for complex formation.

  • Substrate 1 is added to the catalyst solution.

  • Substrate 2 is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and for the required time, with progress monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the desired cycloaddition product.

  • The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Experimental Methods for Determining Ligand Binding Affinity

While the presented studies focus on catalytic performance, understanding the binding affinity of a ligand to its metal catalyst is crucial for rational catalyst design. Common experimental techniques to determine binding constants (Kd) include:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between a ligand and a metal ion, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titrations can be used to monitor the chemical shift changes of either the ligand or a suitable nucleus on the metal complex upon binding. These changes can be used to calculate the binding affinity.

  • UV-Vis or Fluorescence Spectroscopy: If the binding event results in a change in the absorbance or fluorescence spectrum of the ligand or metal complex, spectrophotometric titrations can be employed to determine the binding constant.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to observe the formation of the metal-ligand complex directly and, through competition experiments, can provide information on relative binding affinities.

Visualizing Experimental Workflows and Catalytic Cycles

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

experimental_workflow_diethylzinc_addition cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_analysis Work-up & Analysis ligand Chiral Biphenyl Diol Ligand catalyst Chiral Titanium Complex ligand->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst ti_isopropoxide Ti(OiPr)4 ti_isopropoxide->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture benzaldehyde Benzaldehyde benzaldehyde->reaction_mixture diethylzinc Diethylzinc diethylzinc->reaction_mixture quench Quench (HCl) reaction_mixture->quench extraction Extraction quench->extraction purification Purification extraction->purification product Chiral Alcohol purification->product hplc Chiral HPLC (ee determination) product->hplc

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

catalytic_cycle_pd_cycloaddition pd0 Pd(0)L* oxidative_addition Oxidative Addition pd0->oxidative_addition pd_pi_allyl Pd(II) π-allyl Intermediate oxidative_addition->pd_pi_allyl nucleophilic_attack Nucleophilic Attack pd_pi_allyl->nucleophilic_attack cycloadduct_complex Pd(II)-Cycloadduct Complex nucleophilic_attack->cycloadduct_complex reductive_elimination Reductive Elimination cycloadduct_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Chiral Cycloadduct reductive_elimination->product substrate1 Substrate 1 substrate1->oxidative_addition substrate2 Substrate 2 substrate2->nucleophilic_attack

Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric cycloaddition.

References

A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted biphenyl diols is a critical step in the development of various pharmaceuticals, ligands for asymmetric catalysis, and advanced materials. The target molecule, [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, presents unique challenges due to steric hindrance around the coupling sites. This guide provides a comparative analysis of three potential synthetic routes: Oxidative Coupling, Ullmann Coupling, and Suzuki-Miyaura Coupling. Each method is evaluated for its reproducibility, yield, purity, and scalability, with detailed experimental protocols provided.

Executive Summary

Comparison of Synthetic Methods

The performance of each proposed synthetic route is summarized below. The quantitative data are estimates based on typical results for similar transformations reported in the chemical literature.

Parameter Oxidative Coupling Ullmann Coupling Suzuki-Miyaura Coupling
Starting Material o-Cresol3-Bromo-2-methylphenol3-Bromo-2-methylphenol & (3-Hydroxy-2-methylphenyl)boronic acid
Typical Yield 10-40%30-60%75-95%
Purity (after chroma.) Moderate to LowModerate to HighHigh to Excellent
Reproducibility LowModerateHigh
Scalability DifficultModerateHigh
Key Challenge Poor RegioselectivityHarsh Conditions, Catalyst LoadingMulti-step Precursor Synthesis

Experimental Protocols

Method 1: Oxidative Coupling of o-Cresol

This method is the most direct, employing the oxidative dimerization of o-cresol. However, controlling the regioselectivity to favor the desired ortho-ortho coupling over other isomers (ortho-para, para-para) is notoriously difficult, leading to low yields of the target compound and complex purification.[1][2][3][4][5]

Reaction Scheme: 2-(o-cresol) --[Oxidant]--> [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- + Isomers

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-cresol (2.16 g, 20 mmol) in methanol (100 mL).

  • Addition of Catalyst: Add a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5.40 g, 20 mmol) in water (20 mL) dropwise to the stirred solution over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The solution will gradually darken.

  • Work-up: Quench the reaction by adding 1 M hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- from other isomers.

Method 2: Ullmann Homo-Coupling of 3-Bromo-2-methylphenol

The Ullmann reaction provides a more controlled approach by pre-functionalizing the starting material to direct the C-C bond formation. This homo-coupling of 3-bromo-2-methylphenol can be promoted by copper or palladium catalysts. While more reliable than oxidative coupling, it often requires high temperatures and catalyst loadings, and yields can be impacted by steric hindrance.[6][7][8][9][10]

Reaction Scheme: 2-(3-Bromo-2-methylphenol) --[Catalyst]--> [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Detailed Protocol:

  • Precursor Synthesis: 3-Bromo-2-methylphenol can be synthesized from 3-bromo-2-methylaniline via diazotization followed by hydrolysis, with reported yields around 82%.[11]

  • Reaction Setup: To a flame-dried Schlenk tube, add copper(I) iodide (CuI) (38 mg, 0.2 mmol, 10 mol%), 1,10-phenanthroline (72 mg, 0.4 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (1.95 g, 6.0 mmol).

  • Addition of Reactants: Evacuate and backfill the tube with argon. Add 3-bromo-2-methylphenol (374 mg, 2.0 mmol) and N,N-dimethylformamide (DMF) (10 mL).

  • Reaction: Heat the reaction mixture at 120-140°C for 24-48 hours under an argon atmosphere.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with 1 M HCl (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly robust and versatile method for biaryl synthesis.[12][13][14][15][16] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This route offers the best reproducibility and typically provides the highest yields and purity, though it requires the synthesis of a boronic acid precursor.[14]

Reaction Scheme: (3-Hydroxy-2-methylphenyl)boronic acid + 3-Bromo-2-methylphenol --[Pd Catalyst, Base]--> [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Detailed Protocol:

  • Precursor Synthesis:

    • 3-Bromo-2-methylphenol: Synthesize as described in the Ullmann protocol.[11]

    • (3-Hydroxy-2-methylphenyl)boronic acid: Prepare from 3-bromo-2-methylphenol via lithium-halogen exchange at low temperature, followed by reaction with triisopropyl borate and subsequent acidic hydrolysis.[17][18][19]

  • Reaction Setup: In a round-bottom flask, combine (3-hydroxy-2-methylphenyl)boronic acid (152 mg, 1.0 mmol), 3-bromo-2-methylphenol (187 mg, 1.0 mmol), and potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol).

  • Addition of Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (36.6 mg, 0.05 mmol, 5 mol%). Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and stir for 12-16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, applicable to the Ullmann and Suzuki-Miyaura coupling methods.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis start Precursor(s) (e.g., 3-Bromo-2-methylphenol) reaction Coupling Reaction (Ullmann or Suzuki-Miyaura) start->reaction Catalyst, Base, Solvent, Heat workup Aqueous Work-up & Extraction reaction->workup Quenching purification Column Chromatography workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis product Pure Product: [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- analysis->product

Caption: Generalized workflow for the synthesis of the target biphenyl diol.

Logical Relationship of Synthetic Routes

This diagram illustrates the relationship between the starting materials and the three proposed synthetic routes to the final product.

G cluster_precursors Starting Materials product [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- cresol o-Cresol cresol->product Oxidative Coupling (Low Reproducibility) bromo_phenol 3-Bromo-2-methylphenol bromo_phenol->product Ullmann Coupling (Moderate Reproducibility) bromo_phenol->product Suzuki-Miyaura Coupling (High Reproducibility) boronic_acid (3-Hydroxy-2-methylphenyl) boronic acid boronic_acid->product Suzuki-Miyaura Coupling (High Reproducibility)

Caption: Comparison of synthetic pathways to the target molecule.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of data in research, development, and quality control. This document outlines detailed experimental protocols, presents a comparative summary of performance based on established validation parameters for similar phenolic and biphenyl compounds, and provides visualizations to aid in methodological understanding.

Data Presentation: Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics of each method for the analysis of phenolic and biphenyl compounds, which can be considered representative for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 1 ng/L (with derivatization)
Limit of Quantitation (LOQ) 0.03 - 0.5 µg/mL0.1 - 5 ng/L (with derivatization)
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the key experimental protocols for the analysis of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method, which is well-suited for the separation of polar phenolic compounds.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm or 280 nm

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Validation Parameters to be Assessed:

  • Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile compounds or those that can be made volatile through derivatization. For [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, a derivatization step is necessary to cap the polar hydroxyl groups.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

Sample Preparation (with Derivatization):

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Validation Parameters to be Assessed:

  • Same as for HPLC.

Mandatory Visualization

To better illustrate the processes involved, the following diagrams outline the analytical method cross-validation workflow and a logical comparison of the two techniques.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Optimization cluster_1 Individual Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion Dev_HPLC Develop & Optimize HPLC Method Val_HPLC Validate HPLC Method (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_GCMS Develop & Optimize GC-MS Method Val_GCMS Validate GC-MS Method (Accuracy, Precision, Linearity, etc.) Dev_GCMS->Val_GCMS Analyze_Samples Analyze the Same Set of Samples by Both Validated Methods Val_HPLC->Analyze_Samples Val_GCMS->Analyze_Samples Compare_Results Statistically Compare the Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Assess_Comparability Assess Comparability and Determine Method Interchangeability Compare_Results->Assess_Comparability

Caption: A workflow illustrating the key stages in the cross-validation of HPLC and GC-MS methods.

Comparison of HPLC and GC-MS for Biphenyl Diol Analysis cluster_hplc HPLC Approach cluster_gcms GC-MS Approach Analyte [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- HPLC_Prep Sample Dissolution & Filtration Analyte->HPLC_Prep GCMS_Prep Sample Dissolution & Derivatization (Silylation) Analyte->GCMS_Prep HPLC_Analysis Reversed-Phase HPLC-UV/DAD HPLC_Prep->HPLC_Analysis HPLC_Adv Advantages: - No derivatization required - Good for less volatile compounds - High precision HPLC_Analysis->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity than GC-MS - Potential for matrix interference HPLC_Analysis->HPLC_Disadv GCMS_Analysis Gas Chromatography-Mass Spectrometry GCMS_Prep->GCMS_Analysis GCMS_Adv Advantages: - High sensitivity and selectivity - Structural confirmation from MS GCMS_Analysis->GCMS_Adv GCMS_Disadv Disadvantages: - Derivatization step required - Not suitable for thermally labile compounds GCMS_Analysis->GCMS_Disadv

A Comparative Guide to the Synthetic Pathways of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of [1,1'-biphenyl]-3,3'-diol, 6,6'-dimethyl-, a key structural motif in various fields of chemical research, can be approached through several synthetic strategies. This guide provides a comparative overview of the primary pathways, including classical and modern coupling techniques, supported by experimental data and detailed methodologies.

Comparison of Synthetic Pathways

The following table summarizes the key aspects of three plausible synthetic routes to the target molecule: the Ullmann coupling, the Suzuki-Miyaura coupling, and an oxidative coupling approach.

Pathway Starting Material(s) Key Reagents & Conditions Yield Advantages Disadvantages
Ullmann Coupling 5-Bromo-2-methylphenolCopper powder, high temperatureModerateOne-step C-C bond formation from a readily available precursor.Harsh reaction conditions, often requires stoichiometric copper, and can have moderate yields[1][2].
Suzuki-Miyaura Coupling 5-Bromo-2-methylphenol and (2-methyl-5-hydroxyphenyl)boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water)HighMilder reaction conditions, high yields, and good functional group tolerance[3][4].Requires the synthesis of a specific boronic acid precursor.
Oxidative Coupling 4-MethylresorcinolOxidizing agent (e.g., FeCl₃, laccase)VariablePotentially a direct and atom-economical method.Selectivity can be a major issue, leading to a mixture of isomers and over-oxidation products[5][6][7].

Experimental Protocols

Pathway 1: Ullmann Homocoupling of 5-Bromo-2-methylphenol

This classical approach involves the copper-mediated homocoupling of an aryl halide.

Step 1: Synthesis of 5-Bromo-2-methylphenol

A plausible precursor for the Ullmann coupling is 5-bromo-2-methylphenol. While a specific procedure for this exact isomer was not found, a representative synthesis for a related isomer, 2-bromo-5-methylphenol, is provided below, which can be adapted.

  • Reaction: Diazotization of 6-amino-m-cresol followed by a Sandmeyer-type reaction.

  • Procedure: A solution of sodium nitrite (2.8 g, 41 mmol) in water (5 ml) is added to a cooled (0-10 °C) mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol). The resulting diazonium salt solution is then added to a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml). The mixture is refluxed for 30 minutes, cooled, and extracted with ether. The crude product is purified by silica gel chromatography[8].

  • Yield: 20%[8].

Step 2: Ullmann Coupling

  • Reaction: Homocoupling of 5-bromo-2-methylphenol in the presence of copper.

  • General Procedure: 5-Bromo-2-methylphenol is heated with activated copper powder at high temperatures (typically >200 °C), often in a high-boiling solvent like nitrobenzene or DMF, or neat[1][2].

  • Expected Yield: Yields for Ullmann homocouplings can be moderate and variable.

Pathway 2: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling method offers a more controlled and higher-yielding route.

Step 1: Synthesis of Precursors

  • 5-Bromo-2-methylphenol: Synthesized as described in Pathway 1.

  • (2-methyl-5-hydroxyphenyl)boronic acid: This precursor can be synthesized from 5-bromo-2-methylphenol via lithiation followed by reaction with a borate ester and subsequent hydrolysis.

Step 2: Suzuki-Miyaura Coupling

  • Reaction: Palladium-catalyzed cross-coupling of 5-bromo-2-methylphenol with (2-methyl-5-hydroxyphenyl)boronic acid.

  • General Procedure: 5-Bromo-2-methylphenol (1 equivalent), (2-methyl-5-hydroxyphenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete. The product is then extracted and purified by chromatography[3][4].

  • Expected Yield: High yields are generally expected for Suzuki-Miyaura couplings.

Pathway 3: Oxidative Coupling of 4-Methylresorcinol

This pathway offers a direct route but faces challenges in selectivity.

  • Reaction: Direct oxidative C-C bond formation from 4-methylresorcinol.

  • General Procedure: 4-Methylresorcinol is treated with an oxidizing agent. A variety of reagents can be used, including metal salts like ferric chloride or enzymatic catalysts like laccase in the presence of oxygen[5][7]. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

  • Challenges: The hydroxyl groups activate multiple positions on the aromatic ring, potentially leading to a mixture of regioisomers (ortho-ortho, ortho-para, and para-para coupling) and polymerization. Controlling the reaction to selectively form the desired 6,6'-linked biphenyl is challenging[5][6].

Synthetic Workflow Diagrams

Synthetic_Pathways cluster_ullmann Pathway 1: Ullmann Coupling cluster_suzuki Pathway 2: Suzuki-Miyaura Coupling cluster_oxidative Pathway 3: Oxidative Coupling U_start 5-Bromo-2-methylphenol U_product [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- U_start:e->U_product:w Homocoupling U_reagent Cu, Δ S_start1 5-Bromo-2-methylphenol S_product [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- S_start1->S_product:w Cross-coupling S_start2 (2-methyl-5-hydroxyphenyl)boronic acid S_start2->S_product:w Cross-coupling S_reagent Pd catalyst, Base O_start 4-Methylresorcinol O_product [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- + Isomers O_start:e->O_product:w Dimerization O_reagent Oxidizing Agent

Caption: Alternative synthetic routes to [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Conclusion

For the synthesis of [1,1'-biphenyl]-3,3'-diol, 6,6'-dimethyl-, the Suzuki-Miyaura coupling stands out as the most promising pathway. It offers a combination of mild reaction conditions, high potential yields, and greater control over the final product structure compared to the harsh conditions of the Ullmann coupling and the selectivity challenges of oxidative coupling. While the Ullmann reaction provides a more direct route from a single precursor, its lower yields and demanding conditions make it less favorable. Oxidative coupling, though atom-economical in principle, is hampered by a lack of selectivity for this specific substitution pattern. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, and available resources.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-, ensuring compliance with standard laboratory safety protocols.

Hazard Assessment and Classification

Quantitative Data for Related Biphenyl Compounds

To provide a reference for the physical properties of similar compounds, the following table summarizes data for isomers and related biphenyl diols.

PropertyValueCompoundSource
Molecular Formula C14H14O2[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-[3]
Molecular Weight 214.26 g/mol [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-[4]
Melting Point 85-86 °C1,1-Biphenyl-2,2-diol, 3,3-dimethyl-[5]
Boiling Point 314.4 °C (estimate)1,1-Biphenyl-2,2-diol, 3,3-dimethyl-[5]
LogP 2.346901,1-Biphenyl-2,2-diol, 3,3-dimethyl-[5]

Experimental Protocol: Waste Segregation and Collection

Proper segregation and collection of chemical waste are paramount to ensure safe handling and disposal. The following protocol outlines the necessary steps for managing waste of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Materials:

  • Clearly labeled, dedicated hazardous waste container (solid waste)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Chemical waste label

  • Fume hood

Procedure:

  • Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: All handling of the chemical waste should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Use a Designated Waste Container: Place solid waste of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- into a designated and compatible hazardous waste container. The container should be in good condition and have a secure lid.

  • Label the Waste Container: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "[1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-"

    • The approximate amount of waste

    • The date of accumulation

    • Your name and laboratory information

  • Segregate the Waste: Store the waste container in a designated satellite accumulation area. This compound is a non-halogenated organic solid and should be segregated from incompatible materials such as strong oxidizing agents.[6][7] Do not mix with halogenated waste.[6][7]

  • Request Waste Pickup: Once the container is full or if it has been in storage for an extended period (typically not exceeding one year in a satellite accumulation area), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- waste.

DisposalWorkflow A Start: Generation of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Transfer Solid Waste to a Designated Hazardous Waste Container C->D E Securely Cap and Label Container with 'Hazardous Waste' and Chemical Name D->E F Is the waste mixed with halogenated compounds? E->F G Store in 'Non-Halogenated' Solid Waste Accumulation Area F->G No H Store in 'Halogenated' Solid Waste Accumulation Area F->H Yes I Request Waste Pickup from Environmental Health & Safety (EHS) G->I H->I J EHS Transports for Proper Disposal (Incineration) I->J K End J->K

Caption: Disposal workflow for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Final Disposal Method

The recommended final disposal method for non-halogenated organic compounds like [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- is high-temperature incineration at a licensed hazardous waste facility.[8][9][10] This process ensures the complete destruction of the compound, minimizing its environmental impact. Do not dispose of this chemical down the drain or in regular trash.

References

Essential Safety and Handling Guide for [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data for structurally similar compounds and are designed to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[5] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[6]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[6] For prolonged contact, consult the glove manufacturer's resistance data. Always dispose of contaminated gloves after use.[1]
Body Protection Laboratory CoatA Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn.[6] Impervious clothing is necessary to protect the skin.[1] Avoid polyester or acrylic fabrics.[6]
Foot Protection Closed-toe ShoesShoes must cover the entire foot (closed toe and heel).[6]
Respiratory Protection RespiratorUse in a well-ventilated area is crucial. If engineering controls like a fume hood are not sufficient to keep dust and fume levels below permissible limits, a NIOSH-approved respirator is required.[6][7] A respiratory protection program, including fit testing, must be in place.[6][8]
Operational and Handling Plan

Safe handling practices are critical to minimize exposure. Always work in a designated area with proper engineering controls.

Engineering Controls:

  • Ventilation: Always handle [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl- in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid the formation of dust and aerosols during handling.[1]

  • Contact Avoidance: Avoid contact with skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[2][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[4][9]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of [1,1'-Biphenyl]-3,3'-diol, 6,6'-dimethyl-.

Spill and Disposal Plan

Prompt and correct response to spills and proper disposal of waste are essential to maintain a safe laboratory environment.

Spill Cleanup:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains.[1]

  • Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[1][9]

Disposal:

  • Waste Containers: Dispose of the chemical and any contaminated materials in a designated and approved waste disposal plant.[2][5][9]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laboratory and local regulations.[1]

  • Environmental Precautions: Avoid release into the environment.[2][4]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][5][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][5][9]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][5][9]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5][9]

Logical Relationship for PPE Selection

PPE_Selection_Logic Hazard Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Controls Engineering Controls (Fume Hood) Hazard->Controls Mitigated by PPE Required PPE Controls->PPE Supplemented by Gloves Chemical-Resistant Gloves PPE->Gloves Goggles Safety Goggles/Face Shield PPE->Goggles LabCoat Lab Coat PPE->LabCoat Respirator Respirator (if needed) PPE->Respirator

Caption: Decision logic for selecting appropriate PPE based on hazard mitigation.

References

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